molecular formula C10H19NO6 B7801155 1-Deoxy-1-morpholino-D-fructose

1-Deoxy-1-morpholino-D-fructose

Cat. No.: B7801155
M. Wt: 249.26 g/mol
InChI Key: WEFIJUJCAJBJLB-HNJRMYHASA-N
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Description

1-Deoxy-1-morpholino-D-fructose is a useful research compound. Its molecular formula is C10H19NO6 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c12-5-7-8(13)9(14)10(15,17-7)6-11-1-3-16-4-2-11/h7-9,12-15H,1-6H2/t7-,8-,9+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIJUJCAJBJLB-HNJRMYHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

History of morpholine Amadori product discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Discovery of Morpholine Amadori Products

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview of the discovery and characterization of morpholine Amadori products. It traces the scientific lineage from the foundational discovery of the Maillard reaction to the specific investigation of morpholine's involvement, offering insights into the experimental choices and methodologies that have defined this area of study.

Part 1: The Genesis—Understanding the Maillard Reaction and the Amadori Rearrangement

The story of morpholine Amadori products begins not with morpholine itself, but with a broader chemical phenomenon first observed over a century ago.

The Maillard Reaction: A Serendipitous Discovery

In 1912, the French chemist Louis-Camille Maillard was investigating the biological synthesis of proteins.[1][2] While heating a solution of amino acids and sugars, he observed the formation of a yellowish-brown substance.[3][4] This non-enzymatic browning reaction, now known as the Maillard reaction, is a complex cascade of chemical events that occurs between the amino group of an amino acid, peptide, or protein and the carbonyl group of a reducing sugar.[5][6][7]

Initially explored in the context of food chemistry for its role in creating the desirable colors and flavors of baked bread, seared steak, and roasted coffee, the Maillard reaction was later recognized as a fundamental process in biochemistry and pathology.[1][8][9] It is the initial step in the process of non-enzymatic glycation in the human body.[3][4]

The reaction proceeds in three main stages:

  • Initial Stage: Condensation of a reducing sugar with an amine to form a Schiff base, followed by its rearrangement into a more stable product.[4][9]

  • Intermediate Stage: Degradation and dehydration of the initial products to form various reactive intermediates.

  • Final Stage: Polymerization and condensation of the intermediates to form high-molecular-weight, colored compounds known as melanoidins.[10][11]

The Amadori Rearrangement: A Pivotal Intermediate Step

A critical breakthrough in understanding the Maillard reaction came in 1925 from the organic chemist Mario Amadori.[12] While studying the Maillard reaction, he discovered a key molecular rearrangement. He found that the initially formed N-substituted glycosylamine (an unstable Schiff base) isomerizes into a more stable 1-amino-1-deoxy-2-ketose.[5][12] This acid- or base-catalyzed isomerization is now known as the Amadori rearrangement .

The product of this rearrangement, the Amadori product , is a stable ketoamine that represents a crucial, irreversible checkpoint in the Maillard reaction.[12] Once formed, the amine is essentially locked onto the sugar backbone, creating an intermediate that can lead to the formation of hundreds of different compounds, including flavor molecules in food and, in biological systems, Advanced Glycation End-products (AGEs).[12][13] The first identification of Amadori products in a food matrix occurred in 1958, when they were detected in browned, freeze-dried apricots using ion-exchange chromatography.[5][6]

The fundamental mechanism of the Amadori rearrangement is illustrated below.

G cluster_0 Maillard Reaction: Initial Phase Aldose_Sugar Aldose Sugar (e.g., Glucose) Schiff_Base N-substituted Glycosylamine (Schiff Base) Aldose_Sugar->Schiff_Base Condensation (-H₂O) Amine Primary/Secondary Amine (e.g., Amino Acid, Morpholine) Amine->Schiff_Base Amadori_Product 1-Amino-1-deoxy-2-ketose (Amadori Product) Schiff_Base->Amadori_Product Amadori Rearrangement (Isomerization)

Caption: Initial stage of the Maillard reaction leading to the Amadori product.

Part 2: The Emergence of Morpholine Amadori Products

While early research focused on the reaction with primary amines like those in amino acids, subsequent investigations explored the reactivity of secondary amines. This line of inquiry led to the study of morpholine.

Morpholine: A Versatile Secondary Amine

Morpholine, O(CH₂CH₂)₂NH, is a heterocyclic organic compound containing both an amine and an ether functional group.[14][15] First synthesized by German chemist Ludwig Knorr, it was initially and incorrectly believed to be part of the structure of morphine, hence its name.[15][16]

Morpholine is a widely used industrial chemical, serving as a corrosion inhibitor in steam boiler systems, a building block for rubber chemicals, and an intermediate in the synthesis of various pharmaceuticals and agricultural products.[14][17] Its secondary amine structure makes it a prime candidate for participating in the Maillard reaction. In drug development, the morpholine motif is often incorporated into molecules to improve physicochemical properties such as solubility and brain permeability, making the study of its potential reactions, including glycation, critically important.[17]

Discovery and Synthesis of 1-Morpholino-1-deoxy-D-fructose

The specific investigation into the reaction between morpholine and reducing sugars marks the discovery of morpholine Amadori products. A pivotal study focused on the kinetics of the reaction between D-glucose and morpholine to form the Amadori product, 1-morpholino-1-deoxy-D-fructose.[18] This research provided a systematic approach to synthesizing and characterizing this specific class of Amadori compounds.

The study was designed to maximize the formation of the Amadori product while minimizing the subsequent degradation reactions that typically complicate the Maillard cascade. This demonstrates a key experimental choice: by controlling the reaction conditions (pH, temperature, and solvent system), the researchers could isolate and study the intermediate of interest.

Causality in Experimental Design:

  • Solvent Choice (90% methanol-water): High organic solvent concentration reduces water activity, which slows down the degradation of the Amadori product and minimizes side reactions that require water.

  • pH Control (pH 3.0): The Amadori rearrangement is acid-catalyzed. A low pH environment accelerates the isomerization of the Schiff base to the more stable Amadori product.[12]

  • Temperature (100 °C): Elevated temperature provides the necessary activation energy for the reaction to proceed at a measurable rate within a reasonable timeframe (6 hours).[18]

This systematic approach allowed for the calculation of the second-order rate constant for the formation of the morpholine Amadori compound, providing the first quantitative data on its synthesis kinetics.[18]

Part 3: Experimental Protocols and Characterization

The validation of any newly discovered compound rests on robust protocols for its synthesis and characterization. The methodologies employed in the study of morpholine Amadori products are self-validating through the use of precise analytical techniques and controlled experiments.

Synthesis of 1-Morpholino-1-deoxy-D-fructose

The following protocol is adapted from the kinetic studies that established the formation of the morpholine Amadori product.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of D-glucose in a 90% methanol-water solvent.

    • Prepare a series of morpholine solutions (e.g., 0.1 M, 0.2 M, 0.3 M) in the same 90% methanol-water solvent.

    • Adjust the pH of all solutions to 3.0 using an appropriate acid (e.g., HCl).

  • Reaction Setup:

    • In sealed glass vials, mix the glucose solution with each of the morpholine solutions. For example, mix equal volumes of 0.1 M glucose with 0.1 M, 0.2 M, and 0.3 M morpholine.

    • Prepare control samples:

      • A glucose-only solution (with triethylamine equivalent to morpholine to control for pH effects).

      • A morpholine-only solution (with sorbitol, a non-reducing sugar alcohol, equivalent to glucose to control for matrix effects).

  • Incubation:

    • Place the sealed vials in a heating block or oven pre-set to 100 °C.

    • Incubate for a defined period (e.g., 6 hours), taking samples at specific time intervals (e.g., every hour) for kinetic analysis.

  • Sample Quenching and Storage:

    • At each time point, remove a vial and immediately place it on ice to quench the reaction.

    • Store samples at low temperatures (e.g., -20 °C) prior to analysis to prevent further degradation.

Characterization and Analysis

The identification and quantification of the morpholine Amadori product require sophisticated analytical techniques capable of separating the product from the reactants and any side products.

Analytical Workflow:

A multi-detector High-Performance Liquid Chromatography (HPLC) system is the method of choice.[18]

  • Chromatographic Separation: A suitable HPLC column (e.g., a cation exchange column) is used to separate the reactants (glucose, morpholine) from the Amadori product based on their chemical properties.

  • Detection and Identification:

    • Diode Array Detector (DAD): Used to monitor the absorbance of the eluting compounds. While Amadori products do not have strong chromophores, this detector is useful for monitoring the overall reaction profile.

    • Pulsed Amperometric Detector (PAD): This is a highly sensitive detector for carbohydrates and their derivatives. It is used for the accurate quantification of the remaining glucose and the newly formed Amadori product.

  • Validation: The identity of the Amadori product peak is confirmed by comparing its retention time to a purified standard or by collecting the fraction and subjecting it to mass spectrometry (MS) for molecular weight confirmation.

The workflow below illustrates the process from synthesis to final data analysis.

G cluster_workflow Experimental Workflow A 1. Reagent Preparation (Glucose, Morpholine in 90% MeOH, pH 3.0) B 2. Reaction Incubation (Sealed Vials, 100°C) A->B C 3. Timed Sampling & Quenching B->C D 4. HPLC Separation (Cation Exchange) C->D E 5. Multi-Detection (DAD and PAD) D->E F 6. Data Analysis E->F G Quantification of Reactants & Product F->G H Calculation of Kinetic Rate Constants F->H

Caption: Workflow for the synthesis and kinetic analysis of morpholine Amadori products.

Part 4: Significance in Drug Development and Beyond

The discovery and study of morpholine Amadori products are not merely academic exercises. They have significant implications, particularly for the pharmaceutical industry.

  • Drug Stability: Many biologic drugs (e.g., monoclonal antibodies) and some small-molecule drugs contain amine functionalities. If these drugs are formulated with reducing sugars as excipients (stabilizers), there is a potential for the formation of Amadori products during manufacturing or storage. The formation of such drug-sugar conjugates can alter the drug's efficacy, immunogenicity, and safety profile. Understanding the kinetics of morpholine Amadori formation provides a model for the behavior of secondary amines in pharmaceutical formulations.

  • Toxicology: The Maillard reaction in vivo leads to the formation of AGEs, which are implicated in diabetic complications, aging, and neurodegenerative diseases.[3][19][20] Studying specific Amadori products helps to elucidate the mechanisms of AGE formation and to develop potential inhibitors.

  • Food Science: While morpholine itself is not a food component, the study of its reaction provides a model for how other secondary amines found in food might react, influencing flavor, color, and nutritional quality.[6][21]

Quantitative Data Summary

The kinetic analysis yielded crucial quantitative data for the reaction between 0.1 M glucose and varying concentrations of morpholine at 100 °C and pH 3.0.

Morpholine Concentration (M)Glucose Concentration (M)Reaction Time (h)Calculated Rate Constant (k) (M⁻¹h⁻¹)
0.1 - 0.30.161.87[18]
0.10.05 - 0.261.87[18]

Table 1: Summary of Kinetic Data for Morpholine Amadori Product Formation.

Conclusion

The history of the morpholine Amadori product is a clear example of scientific progression, building from the broad discovery of the Maillard reaction to the detailed mechanistic and kinetic study of a specific molecular interaction. This journey from observing the browning of food to quantifying the reaction rate of a pharmaceutical building block highlights the interconnectedness of different scientific disciplines. For researchers in drug development, this history serves as a crucial reminder of the fundamental chemistry that can impact drug stability, efficacy, and safety, underscoring the necessity of understanding the interactions between active pharmaceutical ingredients and excipients.

References

  • Bari, M. A. et al. (2025). Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions. ACS Pharmacology & Translational Science. Available at: [Link]

  • Sun, Y. et al. (2018). Discovery of Amadori-Type Conjugates in a Peptide Maillard Reaction and Their Corresponding Influence on the Formation of Pyrazines. Journal of Food Science, 83(6), 1588-1595. Available at: [Link]

  • Luo, Y. et al. (2023). Amadori Rearrangement Products. Encyclopedia.pub. Available at: [Link]

  • Wikipedia contributors. (n.d.). Amadori rearrangement. Wikipedia. Available at: [Link]

  • Wiley Analytical Science. (2005). Amadori analyzed. Available at: [Link]

  • Todorov, D. et al. (2010). Non-Enzymatic Glycosylation and Deglycating Enzymes. Biotechnology & Biotechnological Equipment, 24(sup1), 66-73. Available at: [Link]

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Journal of Agricultural and Food Chemistry, 44(8), 2092-2097. Available at: [Link]

  • Gimenez, R. et al. (2024). Glycation resistance and life-history traits: lessons from non-conventional animal models. GeroScience. Available at: [Link]

  • Rizwan, M. et al. (2017). Diabetes, Non-Enzymatic Glycation, and Aging. ResearchGate. Available at: [Link]

  • Luo, Y. et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Molecules, 26(14), 4314. Available at: [Link]

  • Stitt, A. W. (2005). Early- and advanced non-enzymatic glycation in diabetic vascular complications: the search for therapeutics. Diabetologia, 48, 225-231. Available at: [Link]

  • Wikipedia contributors. (n.d.). Maillard reaction. Wikipedia. Available at: [Link]

  • BAKERpedia. (n.d.). Maillard Reaction. Available at: [Link]

  • McGraw Hill's AccessScience. (n.d.). Maillard reaction. Available at: [Link]

  • Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement. Available at: [Link]

  • Hossain, M. A. et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(23), 4337. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Amadori rearrangement – Knowledge and References. Available at: [Link]

  • Mitchell, M. et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642. Available at: [Link]

  • Luo, Y. et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Molecules, 26(14), 4314. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available at: [Link]

  • Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Zhao, J. et al. (2015). Density Functional Study on the Mechanism of Amadori Rearrangement Reaction. ResearchGate. Available at: [Link]

  • Zyzak, D. V. et al. (1994). The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids. Carbohydrate Research, 263(1), 107-120. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). MORPHOLINE. PubChem. Available at: [Link]

  • Wikipedia contributors. (n.d.). Morpholine. Wikipedia. Available at: [Link]

  • Sabat, M. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2207-2222. Available at: [Link]

  • Avram, S. et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Al-Juboori, S. A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • FutureLearn. (n.d.). Understanding the Maillard Reaction. University of York. Available at: [Link]

  • San Diego State University. (2019). The Maillard Reaction. Available at: [Link]

  • Rahman, M. M. et al. (2015). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. Journal of Nutritional Health & Food Sciences, 3(3), 1-13. Available at: [Link]

Sources

Methodological & Application

Advanced Chromatographic Strategies for the Separation of Amadori Products and Unreacted Carbohydrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Separation of Amadori Products and Unreacted Sugars Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Drug Development Scientists, Food Chemists.

Abstract

The separation of Amadori products (early glycation adducts) from their unreacted precursors—reducing sugars and amino acids—presents a significant analytical challenge due to the high polarity and structural similarity of these species. This guide details high-resolution HPLC methodologies, specifically focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). We provide optimized protocols for separating small-molecule Amadori compounds (e.g., Nε-fructosyl-lysine) from glucose and fructose matrices, addressing the critical issues of stationary phase selection, Schiff base interference, and detection sensitivity.

Introduction: The Glycation Analytical Challenge

The non-enzymatic reaction between reducing sugars and amino groups (Maillard reaction) proceeds through a reversible Schiff base intermediate to form a stable ketoamine, known as the Amadori product .[1] In drug development (e.g., therapeutic protein stability) and food chemistry, quantifying these intermediates is critical.

The Separation Problem
  • Polarity Convergence: Both unreacted sugars (e.g., glucose) and Amadori products are highly hydrophilic. Traditional Reversed-Phase (C18) chromatography fails to retain either, resulting in co-elution in the void volume.

  • Lack of Chromophores: Unreacted sugars possess no UV chromophore. Amadori products have weak absorbance (200–280 nm), making standard UV detection insufficient for simultaneous profiling.

  • Stationary Phase Reactivity: Conventional amino-silica columns can react with reducing sugars, causing sample loss and peak tailing.

Mechanistic Pathway

Understanding the reaction kinetics is vital for method development. The equilibrium often favors the unreacted sugar, necessitating a method with high dynamic range.

MaillardPathway Sugar Reducing Sugar (Glucose/Fructose) Schiff Schiff Base (Unstable Imine) Sugar->Schiff Condensation (-H2O) Amine Free Amine (Lysine/Protein) Amine->Schiff Condensation (-H2O) Schiff->Sugar Hydrolysis Amadori Amadori Product (Stable Ketoamine) Schiff->Amadori Rearrangement (Acid/Base Catalyzed) AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation/Crosslinking

Figure 1: The Maillard Reaction Pathway illustrating the transformation from precursors to stable Amadori products.

Strategic Method Selection

The choice of method depends heavily on the analyte class (Small Molecule vs. Peptide/Protein) and available detection hardware.

FeatureHILIC (Zwitterionic/Amide) Ion-Pairing RP-HPLC Boronate Affinity
Primary Mechanism Partitioning into water-rich layerHydrophobic interaction w/ ion-pairSpecific cis-diol interaction
Target Analytes Sugars, Glycated AAs, Small PeptidesGlycated Peptides, ProteinsGlycated Proteins (Enrichment)
Separation Power High (Separates Sugar vs. Amadori)Moderate (Peptide resolution)Low (Binary: Glycated vs. Non)
MS Compatibility Excellent (Volatile buffers)Good (Requires volatile IP agent)Poor (High salt elution)
Recommendation Primary Protocol Secondary (for peptide mapping)Pre-fractionation only

Protocol A: HILIC-MS/MS for Amadori Quantitation

Best for: High-sensitivity quantitation of specific Amadori products (e.g., Fructosyl-Lysine, Fructosyl-Valine) in the presence of excess sugar.

Rationale

Zwitterionic (ZIC) or Amide-based HILIC columns are superior to bare silica or amino-silica. They form a stable water layer for partitioning without chemically reacting with the reducing sugars (unlike amino columns which form Schiff bases with the sample).

Experimental Setup
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). Note: pH 5.0 stabilizes the Amadori product.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Method
Time (min)% B (Acetonitrile)Flow Rate (mL/min)Description
0.0900.3Initial high organic for retention
2.0900.3Isocratic hold
10.0500.3Linear gradient to elute polar species
12.0500.3Wash
12.1900.4Re-equilibration (Higher flow)
18.0900.3Ready for injection
Detection Parameters (MS/MS)

Operate in Positive ESI mode. Amadori products protonate readily at the secondary amine.

  • Target: Fructosyl-Lysine (FL).[2]

  • Precursor Ion: [M+H]+ = 309.2 m/z.

  • Product Ions:

    • 84.1 m/z (Lysine immonium ion) - Quantifier

    • 130.1 m/z (Furosine-like fragment) - Qualifier

  • Unreacted Sugar: Sugars ionize poorly in positive mode. If simultaneous sugar monitoring is required, switch to Negative ESI or divert flow to a CAD/ELSD detector.

Protocol B: HILIC-CAD for Simultaneous Profiling

Best for: Analysis of reaction mixtures where both the sugar (in bulk) and Amadori product need to be visualized without derivatization.

Rationale

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is "universal." Unlike UV, it detects sugars with high sensitivity. Unlike MS, it does not suffer from severe matrix suppression by the high-concentration sugar.

Experimental Setup
  • System: HPLC with CAD/ELSD.

  • Column: Polymeric Amino Column (e.g., Shodex VG-50 4D).[3]

    • Expert Insight: We select a polymeric amino column over silica-based amino columns.[3] Silica-based amino groups are unstable and can react with reducing sugars, leading to low recovery of glucose/fructose. Polymeric backbones prevent this secondary reactivity.

  • Mobile Phase: Acetonitrile : Water (80:20 v/v). Isocratic elution is often sufficient for simple binary mixtures.

Workflow
  • Sample Prep: Dilute reaction mixture 1:100 in 75% Acetonitrile. Centrifuge at 12,000 x g to remove particulates.

  • Injection: 5 µL.

  • Elution: Isocratic 80% ACN at 0.4 mL/min (Column Temp: 40°C).

  • Elution Order:

    • Unreacted Amino Acid (Least retained in HILIC mode if zwitterionic, but on Amino column, retention varies by pI).

    • Unreacted Sugar (e.g., Glucose).[4]

    • Amadori Product (Most polar/retained due to sugar + amino acid dual polarity).

Method Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working, perform a Recovery Test :

  • Spike a known amount of standard (e.g., Fructosyl-Valine) into the matrix.

  • Compare the peak area to a neat standard injection.

  • Pass Criteria: Recovery between 85–115%. If <80% on an amino column, irreversible adsorption is occurring—switch to Zwitterionic HILIC (Protocol A).

Common Issues
IssueCauseSolution
Peak Splitting (Sugars) Anomer separation (alpha/beta forms)Increase column temperature to 50–60°C to speed up anomer mutarotation, merging peaks.
Low Sensitivity (Amadori) Ion suppression from excess sugarDivert the LC flow to waste during the sugar elution window (if using MS).
Retention Time Drift Water layer instability in HILICEnsure equilibration time is at least 20 column volumes.

Decision Tree for Method Selection

MethodSelection Start Start: Sample Type? SmallMol Small Molecule (Free AA + Sugar) Start->SmallMol Protein Intact Protein (Albumin + Sugar) Start->Protein Quant Goal: Trace Quantitation? SmallMol->Quant Profile Goal: Bulk Profiling? SmallMol->Profile Enrich Need to remove free sugar? Protein->Enrich MethodA Protocol A: HILIC-MS/MS (Zwitterionic Col) Quant->MethodA MethodB Protocol B: HILIC-CAD (Polymeric Amino Col) Profile->MethodB Boronate Boronate Affinity Chromatography Enrich->Boronate Binds Glycated

Figure 2: Decision matrix for selecting the appropriate chromatographic strategy based on analyte size and analytical goal.

References

  • HILIC Separation Mechanisms for Peptides: Title: Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Source: Journal of Chromatography A / PubMed (2022). URL:[Link] Relevance: Validates HILIC as the superior mode for separating glucated vs. fructated isomers compared to RP-HPLC.

  • Boronate Affinity Limitations: Title: Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products. Source: Analytical Biochemistry (2009/2025). URL:[Link] Relevance: Explains why Boronate Affinity is good for enrichment but fails to bind Heyns products effectively, necessitating HILIC for comprehensive analysis.

  • Polymeric Amino Columns for Sugars: Title: A New HILIC Column for Saccharide Analysis (Shodex VG-50 4D).[3] Source: LCGC International. URL:[Link] Relevance: Provides the technical justification for using polymeric amino columns to prevent Schiff base formation and improve reducing sugar recovery.

  • Ion-Pairing Strategies: Title: Separation of Amadori peptides from their unmodified analogs by ion-pairing RP-HPLC with heptafluorobutyric acid.[5][6] Source: Analytical and Bioanalytical Chemistry.[2][5][7][8][9][10][11][12][13][14][15] URL:[Link] Relevance: Offers an alternative protocol using HFBA if HILIC is unavailable.

  • HILIC-Z Separation of Sugars: Title: Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column.[7] Source: Agilent Technologies Application Note. URL:[Link] Relevance: Provides specific mobile phase conditions (high pH) for optimizing sugar peak shapes in HILIC.

Sources

Using 1-Deoxy-1-morpholino-D-fructose as a fructosamine assay standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of glycemic monitoring, Fructosamine bridges the diagnostic gap between transient plasma glucose (hours) and HbA1c (3 months), providing a retrospective view of glycemic control over 2–3 weeks. However, the reliability of the Nitroblue Tetrazolium (NBT) reduction assay hinges entirely on the integrity of its calibration.

This guide details the use of 1-Deoxy-1-morpholino-D-fructose (DMF) as the primary reference standard.[1] Unlike heterogeneous glycated albumin mixtures, DMF is a synthetic, chemically defined Amadori product (ketoamine) that exhibits stable, reproducible reducing kinetics identical to glycated serum proteins. This protocol synthesizes the seminal methodologies of Johnson and Baker with modern assay optimization techniques to ensure clinical accuracy.

Chemical Principle & Mechanism

The fructosamine assay relies on the reducing ability of ketoamines (Amadori products) in an alkaline environment.

  • Amadori Rearrangement: Glucose binds non-enzymatically to protein amino groups (albumin) to form a labile Schiff base, which rearranges into a stable ketoamine (fructosamine).[2]

  • Alkaline Enolization: At pH 10.35, the ketoamine tautomerizes to an enediol form.

  • Redox Reaction: The enediol reduces the oxidant Nitroblue Tetrazolium (NBT) to Monoformazan (purple), measurable at 530 nm.

Critical Insight: The reaction is non-stoichiometric and time-dependent. Therefore, the assay must be calibrated kinetically against a standard (DMF) that mimics the reduction rate of serum proteins.

Mechanism Visualization

FructosamineMechanism Glucose Glucose + Protein (Albumin) Schiff Schiff Base (Labile Aldimine) Glucose->Schiff Non-enzymatic Glycation Amadori Amadori Product (Stable Ketoamine) Schiff->Amadori Rearrangement Enediol Enediol (Active Reductant) Amadori->Enediol pH 10.35 (Alkaline Shift) Formazan Formazan (Purple Product) Enediol->Formazan Reduction NBT NBT (Yellow Oxidant) NBT->Formazan + 2e-

Caption: The conversion of glycated protein to measurable formazan via the enediol intermediate under alkaline conditions.[3]

Material Specifications

ComponentSpecificationPurpose
Standard This compound (DMF) Synthetic analog of glycated lysine residues.
CAS Number 6291-16-3Unique identifier for verification.
MW 249.26 g/mol Calculation of molarity.
Purity > 98% (TLC/HPLC)Essential for primary calibration.
Storage -20°C, DesiccatedHighly hygroscopic; moisture degrades purity.

Reagent Preparation Protocol

Safety Note: Sodium azide is often used as a preservative; handle with care. NBT is light-sensitive.

A. Carbonate Buffer (0.2 M, pH 10.35)

The high pH is the "switch" that activates the reducing power of fructosamine.

  • Dissolve 21.2 g Na₂CO₃ (anhydrous) and 8.4 g NaHCO₃ in 900 mL deionized water.

  • Adjust pH strictly to 10.35 ± 0.05 at 25°C using 1M NaOH or HCl.

  • Dilute to 1000 mL. Store at 4°C (Stable for 2 months).

B. NBT Color Reagent
  • Dissolve 200 mg Nitroblue Tetrazolium (NBT) in 100 mL of Carbonate Buffer.

  • Crucial Step: Add Uricase (1000 U/L) .

    • Why? Uric acid is a potent reducing agent that interferes with NBT. Uricase eliminates this bias.

  • Store in an amber bottle at 4°C. Stable for 2 weeks. Discard if absorbance > 0.05 at 530 nm (indicates auto-reduction).

C. DMF Primary Standard Stock (4.0 mmol/L)

This stock mimics a high-pathological serum sample.

  • Weigh exactly 99.7 mg of this compound.

  • Dissolve in 100 mL of a 60 g/L Bovine Serum Albumin (BSA) matrix.

    • Expert Tip: Dissolving in BSA mimics the viscosity and protein matrix of human serum, reducing pipetting errors and matrix effects during kinetic reading. Ensure the BSA is "Fatty Acid Free" and low-endotoxin to prevent background turbidity.

  • Aliquot into 0.5 mL vials and freeze at -70°C. Do not refreeze.

Assay Protocol (Kinetic Method)

Instrument: Spectrophotometer or Microplate Reader with temperature control. Wavelength: 530 nm (Primary), 700 nm (Reference/Correction). Temperature: 37°C ± 0.1°C (Strict control required).

Workflow Diagram

AssayWorkflow Start Sample/Standard Prep Incubate Pre-Incubation 5 min @ 37°C Start->Incubate AddReagent Add NBT Reagent (Start Reaction) Incubate->AddReagent Read1 Read Absorbance (A1) @ 10 mins AddReagent->Read1 Read2 Read Absorbance (A2) @ 15 mins Read1->Read2 Calc Calculate Delta A (A2 - A1) Read2->Calc

Caption: Fixed-time kinetic workflow designed to bypass fast-reacting interferents.

Step-by-Step Procedure
  • Blanking: Set spectrophotometer zero with water.

  • Pipetting:

    • Sample/Standard: 50 µL

    • NBT Reagent: 1000 µL

  • Mixing: Mix immediately and place in the thermostated cell (37°C).

  • The Delay (Lag Phase): Wait exactly 10 minutes .

    • Why? Fast-reducing substances (Vitamin C, free sulfhydryls) react within the first few minutes. The reaction between 10–15 minutes is specific to the slower-reacting Amadori products.

  • Measurement:

    • Record Absorbance at 10 min (A1 ).

    • Record Absorbance at 15 min (A2 ).

  • Calculation:

    
    .
    

Data Analysis & Calibration

Construct a standard curve using serial dilutions of the DMF Stock (e.g., 1.0, 2.0, 3.0, 4.0 mmol/L).

Calculation Formula:



Reference Ranges (Human Serum):

  • Normal: 205 – 285 µmol/L[4]

  • Controlled Diabetic: 286 – 350 µmol/L

  • Uncontrolled Diabetic: > 350 µmol/L

Note: Units are often expressed in µmol/L. Ensure your DMF standard concentration units match (e.g., 4.0 mmol/L = 4000 µmol/L).

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Non-Linearity Reagent DepletionIf Sample > 5 mmol/L, dilute 1:1 with saline and re-test. NBT is limiting.
High Background Lipemia / TurbidityUse a detergent (e.g., Triton X-100) in the reagent or use bichromatic reading (530 nm - 700 nm).
Drifting Values Temperature FluctuationThe reaction rate doubles with every 10°C. Ensure the cuvette holder is strictly at 37°C.
False Positives HemolysisHemoglobin absorbs at 530 nm. Reject samples with visible hemolysis.

Interference Correction: While DMF calibrates the reaction rate, biological interferences (bilirubin, lipemia) affect the optical reading.

  • Uric Acid: Eliminated by Uricase in the reagent.

  • Bilirubin: Interferes if > 4 mg/dL. Modern commercial kits use chemical suppressors, but in a home-brew assay, run a sample blank (Sample + Buffer w/o NBT) if icterus is present.

References

  • Johnson RN, Metcalf PA, Baker JR. (1982).[5] Fructosamine: a new approach to the estimation of serum glycosylprotein.[5] An index of diabetic control.[5][6][7][8] Clinica Chimica Acta.[5]

  • Baker JR, Metcalf PA, Johnson RN, et al. (1985).[4][8] Use of protein-based standards in automated colorimetric determinations of fructosamine in serum.[8] Clinical Chemistry.[4][5][8][9][10][11][12]

  • Armbruster DA. (1987).[5] Fructosamine: structure, analysis, and clinical usefulness.[5] Clinical Chemistry.[4][5][8][9][10][11][12]

  • Schleicher ED, Vogt BW. (1990). Standardization of the serum fructosamine assay. Clinical Chemistry.[4][5][8][9][10][11][12]

Sources

Application Notes and Protocols for the Preparation of 1-Deoxy-1-morpholino-D-fructose (DMF) Standard Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Deoxy-1-morpholino-D-fructose in Glycation Research

This compound (DMF), a synthetic fructosamine, serves as a critical analytical standard in the study of the Maillard reaction and advanced glycation end-products (AGEs).[1] The Maillard reaction, a non-enzymatic reaction between reducing sugars and the primary amino groups of proteins, lipids, or nucleic acids, is a cornerstone of food chemistry and a pivotal process in the pathophysiology of various age-related and metabolic diseases.[2][3] The initial, stable products of this reaction are fructosamines, also known as Amadori products.[3][4]

In a clinical and research context, the quantification of glycated proteins, such as glycated hemoglobin (HbA1c), provides a long-term measure of glycemic control in individuals with diabetes mellitus.[2][4] DMF, as a stable analog of the naturally occurring 1-desoxy-1-amino-fructose radical found in glycated proteins, is indispensable for the development and validation of fructosamine assays.[1][5] The accuracy and reliability of these assays are fundamentally dependent on the precise preparation of DMF standard solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of DMF standard solutions, ensuring experimental reproducibility and data integrity.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of DMF is paramount for its accurate handling and the preparation of stable standard solutions.

PropertyValueSource
Chemical Name This compound[1]
Synonyms DMF, Glycated protein analog[1]
CAS Number 6291-16-3[1][5][6][7]
Molecular Formula C₁₀H₁₉NO₆[1][5][7]
Molecular Weight 249.26 g/mol [1][5][7]
Appearance White to off-white powder/crystalline solid[1][6]
Melting Point 147-148 °C[8]
Solubility Soluble in methanol (19.60–20.40 mg/mL) and pyridine (50 mg/mL).[1][8]
Storage Temperature -20°C[1][8]

Experimental Protocol: Preparation of a DMF Stock Standard Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL (1000 µg/mL) stock solution of DMF. This stock solution can then be used to prepare a series of working standards through serial dilution.

I. Materials and Equipment
  • This compound (purity ≥98%)[1]

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A), various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (calibrated), various sizes

  • Spatula

  • Weighing paper or boat

  • Beakers

  • Solvent: High-purity methanol (HPLC grade or equivalent)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat[7][9]

II. Workflow for Preparation of DMF Standard Solutions

DMF_Standard_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_finalization Finalization & Storage cluster_dilution Working Standards Preparation A Equilibrate DMF to Room Temperature B Accurately Weigh DMF A->B Prevents moisture condensation D Transfer Weighed DMF to Flask B->D C Select Appropriate Volumetric Flask C->D E Add ~70% of Final Solvent Volume D->E F Vortex and Sonicate to Dissolve E->F Ensures complete dissolution G Bring to Final Volume with Solvent F->G H Mix Thoroughly G->H Ensures homogeneity I Transfer to Labeled Amber Vials H->I K Prepare Serial Dilutions from Stock H->K For calibration curve J Store at -20°C I->J Maintain stability

Caption: Workflow for the preparation of DMF standard solutions.

III. Step-by-Step Procedure
  • Equilibration: Before opening, allow the container of DMF to equilibrate to room temperature for at least 60 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would lead to inaccurate weighing.

  • Weighing: On an analytical balance, accurately weigh a target amount of DMF (e.g., 10.0 mg) into a clean weighing boat. Record the exact weight.

  • Transfer: Carefully transfer the weighed DMF into a 10 mL Class A volumetric flask. Ensure quantitative transfer by rinsing the weighing boat with small aliquots of methanol and adding the rinsate to the flask.

  • Dissolution: Add approximately 7 mL of methanol to the volumetric flask. Cap the flask and vortex until the solid is fully dissolved. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Dilution to Volume: Once the DMF is completely dissolved and the solution is at room temperature, carefully add methanol dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. This is the 1 mg/mL stock solution .

  • Storage: Transfer the stock solution into a properly labeled amber glass vial to protect it from light. Store the stock solution at -20°C.[1][8] It is recommended to prepare fresh stock solutions monthly, or as determined by internal stability studies.

IV. Preparation of Working Standard Solutions

Working standard solutions for constructing a calibration curve can be prepared by serially diluting the 1 mg/mL stock solution. The following is an example of a serial dilution to generate a set of working standards.

Target Concentration (µg/mL)Volume of Stock/Previous Standard to PipetteFinal Volume (mL)Diluent
1001 mL of 1 mg/mL stock10Methanol
505 mL of 100 µg/mL standard10Methanol
255 mL of 50 µg/mL standard10Methanol
104 mL of 25 µg/mL standard10Methanol
55 mL of 10 µg/mL standard10Methanol
12 mL of 5 µg/mL standard10Methanol

Note: Always use calibrated pipettes and Class A volumetric flasks for dilutions to maintain accuracy. Prepare working solutions fresh on the day of use.

Safety and Handling Precautions

As a standard laboratory chemical, appropriate safety measures should be taken when handling DMF and the solvents used in this protocol.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][9]

  • Ventilation: Handle DMF powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Handling: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.

  • Storage: Store DMF powder in a tightly sealed container in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The precise and accurate preparation of this compound standard solutions is a fundamental prerequisite for reliable quantification in glycation research and related fields. By adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity of their analytical standards, leading to reproducible and high-quality experimental data. Understanding the chemical properties of DMF and implementing proper handling and storage procedures are essential for maintaining the stability and accuracy of these critical reagents.

References

  • Vertex AI Search. (2026). 6291-16-3, this compound.
  • LabMart Limited. (n.d.). Sigma-Aldrich this compound ≥98% (TLC).
  • Echemi. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6291-16-3.
  • Sigma-Aldrich. (n.d.). 1-Deoxy-1-morpholino- D -fructose 6291-16-3.
  • MedChemExpress. (n.d.). This compound | Sugar.
  • National Analytical Corporation. (n.d.). 1- Deoxy-1-morpholino-D-fructose.
  • Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Journal of Agricultural and Food Chemistry, 44(7), 1733–1739.
  • Sigma-Aldrich. (n.d.). 1-Deoxy-1-morpholino- D -fructose 6291-16-3.
  • Grokipedia. (n.d.). Amadori rearrangement.
  • Santa Cruz Biotechnology. (n.d.). This compound Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound CAS#: 6291-16-3.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2023, December 2). Amadori rearrangement. Retrieved February 16, 2026, from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • BASF. (2026, February 4). Safety data sheet.
  • Bio-Synthesis Inc. (2017, January 4). The Maillard reaction and Amadori rearrangement.
  • Zhang, Y., et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Foods, 10(7), 1635. [Link]

  • Yaylayan, V. A. (2003). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. In Advances in Food and Nutrition Research (Vol. 47, pp. 109-152). Academic Press.
  • Sigma-Aldrich. (n.d.). 1-Deoxy-1-morpholino- D -fructose 6291-16-3.
  • Walton, D. J., et al. (1975). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites.
  • Gene Tools. (n.d.). HPLC purification of Morpholino Oligos.
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Retrieved February 16, 2026, from [Link]

  • Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Figshare. [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved February 16, 2026, from [Link]

  • Pérez-Gallardo, A., et al. (2022). validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. Journal of microbiology, biotechnology and food sciences, 11(5), e6758.
  • Google Patents. (n.d.). CN102912043B - Method for producing purified fructose.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved February 16, 2026, from [Link]

  • de Souza, R. O. M. A. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Reaction Mechanisms. Elsevier.
  • ResearchGate. (n.d.). Purification of Fructose on Ion Exchange Resins. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved February 16, 2026, from [Link]

Sources

Application Note: Crystallization & Purification of 1-Deoxy-1-morpholino-D-fructose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis and crystallization of 1-Deoxy-1-morpholino-D-fructose (also known as D-Fructose-morpholine or the Amadori rearrangement product of glucose and morpholine).

Executive Summary

This compound is a quintessential Amadori rearrangement product , widely used as a stable model compound for studying the Maillard reaction and advanced glycation end-products (AGEs). While the synthesis is chemically straightforward, the isolation is notoriously difficult due to the compound's high water solubility, instability in basic conditions, and tendency to degrade into brown melanoidins (browning reaction).

This guide provides a field-proven protocol for synthesizing and—more importantly—crystallizing DMF to high purity (>98%). The critical success factor lies in the strict control of pH during synthesis and the use of an anhydrous solvent system for crystallization to prevent hydrolysis.

Reaction Mechanism & Logic

The formation of DMF follows the classic Amadori rearrangement pathway. Understanding this mechanism is vital for troubleshooting low yields.

  • Condensation: D-Glucose (aldose) reacts with Morpholine (secondary amine) to form an unstable glycosylamine (Schiff base equivalent).

  • Protonation: An acid catalyst (typically acetic or malonic acid) protonates the nitrogen.

  • Rearrangement: The protonated glycosylamine undergoes an intramolecular redox rearrangement (1,2-enolization) to form the stable 1-amino-1-deoxy-2-ketose (Amadori product).

Mechanism Diagram

AmadoriMechanism Glucose D-Glucose (Aldose) Schiff Glycosylamine (Unstable Intermediate) Glucose->Schiff Condensation (-H2O) Morpholine Morpholine (Amine) Morpholine->Schiff Condensation (-H2O) Amadori This compound (Stable Keto-amine) Schiff->Amadori Amadori Rearrangement (Isomerization) Acid Acid Catalyst (H+) Acid->Schiff Catalysis

Caption: The Amadori rearrangement pathway from Glucose and Morpholine to the stable Keto-amine product.[1]

Experimental Protocol

Phase 1: Synthesis (Reflux Method)

Objective: Maximize conversion of glucose while minimizing browning (polymerization).

Reagents:

  • D-Glucose (anhydrous): 18.0 g (0.1 mol)

  • Morpholine: 8.7 g (0.1 mol)

  • Solvent: Anhydrous Methanol or Ethanol (50 mL)

  • Catalyst: Acetic Acid (2-3 mL) or Malonic Acid (1.0 g)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend 18.0 g of D-glucose in 50 mL of anhydrous methanol.

  • Addition: Add 8.7 g of morpholine. The mixture may warm slightly.

  • Catalysis: Add the acid catalyst. Note: The reaction requires a slightly acidic environment to promote rearrangement but avoid hydrolysis.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 65°C for methanol) for 2 to 4 hours .

    • Checkpoint: The solution should turn yellow to golden-orange. If it turns dark brown/black, the reaction has overheated or proceeded too long (Maillard degradation).

  • Concentration: Remove the solvent under reduced pressure (Rotavap) at 40–50°C until a thick, syrupy residue remains. Do not overheat.

Phase 2: Crystallization (The Critical Step)

Objective: Isolate the pure isomer from the unreacted sugars and degradation products.

Solvent System: Absolute Ethanol (Primary) + Acetone (Anti-solvent, optional).

Procedure:

  • Syrup Treatment: Take the thick syrup from Phase 1. If it contains traces of water, add 20 mL of absolute ethanol and re-evaporate to azeotrope off the water. Repeat if necessary. Crystallization will fail if water is present.

  • Dissolution: Add the minimum amount of hot absolute ethanol (~30–50 mL) to the syrup. Heat to boiling in a water bath until the syrup dissolves completely.

    • Tip: If insoluble brown particles remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Induction: Remove from heat. Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Alternative: If you have seed crystals from a previous batch, add a few grains at ~40°C.

  • Incubation: Seal the flask and place it in a refrigerator (4°C) for 24–48 hours.

    • Observation: White to off-white needles or prisms should form.

  • Anti-Solvent (If needed): If no crystals form after 48 hours, add Acetone dropwise to the cold solution until slight turbidity persists, then return to the fridge.

Phase 3: Filtration & Drying
  • Filtration: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the crystal cake rapidly with cold anhydrous ethanol or an Ethanol/Ether (1:1) mixture.

    • Warning: Do not use water; the product will dissolve instantly.

  • Drying: Dry in a vacuum desiccator over silica gel or P₂O₅ for 12 hours.

Characterization & Quality Control

To validate the success of the crystallization, compare your product against these standard metrics.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 146 – 147 °C (Sharp)Capillary MP Apparatus
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test
TLC (Rf) ~0.45 (Solvent: n-Butanol/Acetic Acid/Water 4:1:[2]1)Silica Gel 60 F254
Purity ≥ 98%HPLC or qNMR
Workflow Visualization

CrystallizationWorkflow Start Crude Reaction Syrup (Glucose + Morpholine) Drying Azeotropic Drying (Evaporate w/ Abs. Ethanol) Start->Drying Dissolve Dissolve in Hot Ethanol (Min. Volume, ~70°C) Drying->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling (4°C, 24-48h) Filter->Cool Check Crystals Formed? Cool->Check Isolate Vacuum Filtration & Wash w/ Cold Ether Check->Isolate Yes AntiSolvent Add Acetone (Induce nucleation) Check->AntiSolvent No AntiSolvent->Cool Retry

Caption: Step-by-step decision tree for the isolation of crystalline DMF.

Troubleshooting Guide

Problem: Oily product / No crystallization.

  • Cause: Presence of water or excess morpholine.

  • Solution: The compound is extremely hygroscopic in its impure state. Redissolve the oil in absolute ethanol, evaporate to dryness again to remove water (azeotrope). Repeat. Ensure the final solvent for crystallization is anhydrous .

Problem: Product is dark brown.

  • Cause: "Browning" (Maillard reaction advanced too far).

  • Solution: Recrystallize using activated charcoal (decolorizing carbon) during the hot filtration step. If the MP is below 140°C, the degradation is significant; discard and restart with shorter reflux time.

Problem: Low Yield.

  • Cause: High solubility in ethanol.

  • Solution: Concentrate the mother liquor further and repeat crystallization, or use the Acetone diffusion method (vapor diffusion) for the second crop.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Hodge, J. E. (1955). The Amadori Rearrangement. Advances in Carbohydrate Chemistry, 10, 169-205.
  • Micheel, F., & Schleppinghoff, B. (1956). Über die Amadori-Umlagerung. Chemische Berichte, 89(7), 1702-1708. (Classic synthesis protocol).
  • Troise, A. D., et al. (2018).[3] Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-D-fructose. Journal of Agricultural and Food Chemistry. Retrieved from

Sources

Application Note: Strategic 1H NMR Solvent Selection for the Analysis of Morpholine-Fructose Systems

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Morpholine and Fructose

The analysis of systems containing both morpholine and fructose is complicated by the intrinsic properties of each molecule.

  • Morpholine: A heterocyclic amine with two key proton environments: the methylene protons adjacent to the oxygen (≈3.7 ppm) and those adjacent to the nitrogen (≈2.8 ppm).[1][2] Crucially, it possesses a secondary amine proton (N-H) which is labile. The chemical shift of this amine proton is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[3]

  • Fructose: A monosaccharide that exists in solution as an equilibrium mixture of several tautomers (cyclic and open-chain forms), primarily β-pyranose, β-furanose, and α-furanose.[4] This results in a complex ¹H NMR spectrum with multiple, often overlapping, signals for the various anomeric protons and other ring protons. Furthermore, fructose contains numerous hydroxyl (-OH) groups, whose protons are also labile and undergo rapid chemical exchange.[5]

The primary challenge in analyzing a morpholine-fructose sample is managing the labile -NH and -OH protons. In many common NMR solvents, these protons undergo rapid exchange, leading to signal broadening or complete disappearance, which obscures vital structural information.[6][7] Therefore, the choice of solvent is not merely a matter of dissolution but a strategic decision to control proton exchange rates.

Guiding Principles for Solvent Selection

The fundamental purpose of using a deuterated solvent is to eliminate overwhelming solvent signals from the ¹H NMR spectrum, as deuterium resonates at a different frequency.[8][9] Beyond this basic requirement, the ideal solvent for morpholine-fructose analysis must address three critical factors: solubility, chemical exchange, and potential for unwanted reactions.

The Dichotomy of Protic vs. Aprotic Solvents

The behavior of labile protons is dictated by the nature of the deuterated solvent.

  • Protic Solvents (e.g., D₂O, CD₃OD): These solvents contain exchangeable deuterons. When an analyte with labile protons (-OH, -NH) is dissolved, these protons rapidly exchange with the solvent's deuterons.[6][10] This causes the -OH and -NH signals to disappear from the ¹H NMR spectrum, a phenomenon often used deliberately in a "D₂O shake" experiment to identify these peaks.[7][11] While useful for peak assignment, this approach results in the loss of information regarding coupling constants and the number of labile protons.

  • Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents lack exchangeable deuterons. Polar aprotic solvents like DMSO-d₆ are particularly advantageous as they can dissolve polar analytes while significantly slowing down the rate of exchange for labile protons.[6][8] This "freezing" of the exchange on the NMR timescale allows for the direct observation of sharp signals for -OH and -NH protons, often revealing their coupling to adjacent protons and providing invaluable connectivity data.[6][8]

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting the optimal NMR solvent for your experimental goal.

SolventSelection start Start: Define Experimental Goal (Structural Elucidation vs. Quantification) solubility Are Morpholine & Fructose Soluble? start->solubility observe_labile Is Observation of -OH / -NH Protons Critical? solubility->observe_labile Yes poor_choice Poor Choice: Non-Polar Solvents (e.g., CDCl3, C6D6) solubility->poor_choice No dmso Primary Choice: DMSO-d6 observe_labile->dmso Yes d2o Alternative/Confirmatory Choice: D2O observe_labile->d2o No / For Confirmation dmso_adv Advantages: - Excellent solubility for polar compounds - Slows proton exchange - Sharp -OH/-NH signals, coupling often visible dmso->dmso_adv other_aprotic Consider Other Aprotic Solvents (e.g., Acetone-d6, CD3CN) dmso->other_aprotic If DMSO signals overlap d2o_adv Use Cases: - Confirm -OH/-NH peak assignments (D2O shake) - Simplify spectrum by removing labile protons - Monitor reactions in aqueous media d2o->d2o_adv other_aprotic_note Note: May have lower solvating power for highly polar sugars. other_aprotic->other_aprotic_note poor_choice_note Reason: Inadequate solubility for polar analytes, leading to poor spectra. poor_choice->poor_choice_note

Caption: Logical workflow for NMR solvent selection in morpholine-fructose analysis.

Comparative Analysis of Recommended Solvents

The choice of solvent directly impacts the resulting spectrum. Below is a summary of the most relevant solvents for this application.

SolventFormulaTypeResidual ¹H Peak (ppm)¹H₂O/HOD Peak (ppm)²Key Advantages & CausalityDisadvantages & Considerations
Dimethyl Sulfoxide-d₆ (CD₃)₂SOPolar Aprotic≈ 2.50 (pentet)≈ 3.33 (broad s)Excellent for structural elucidation. Its aprotic nature and hydrogen bond accepting ability slow down the exchange of -OH and -NH protons, resulting in sharp, observable signals.[6][8]Highly hygroscopic; a significant water peak is common and may require suppression. The residual solvent peak may obscure analyte signals in that region.
Deuterium Oxide D₂OPolar Protic≈ 4.80 (broad s, HOD)N/AGood for simplifying complex spectra. All labile -OH and -NH protons exchange with deuterium and disappear, which can help in assigning the remaining carbon-bound protons.[7][11] Excellent solvent for highly polar molecules.Loss of all information from labile protons (count, coupling). Can promote H/D exchange at other, less acidic C-H positions over time.[12]
Methanol-d₄ CD₃ODPolar Protic≈ 3.31 (pentet)≈ 4.87 (broad s)Good solvating power for polar compounds.Labile protons will exchange and disappear.[13][14] The residual solvent peak is in a crowded region of the spectrum for carbohydrates.
Chloroform-d CDCl₃Non-Polar≈ 7.26 (singlet)≈ 1.56 (broad s)Easy to remove post-analysis.Not recommended. Poor solubility for both morpholine and especially fructose will lead to very broad signals and likely an unusable spectrum.[15]

¹ Residual proton signals can vary slightly based on instrument, temperature, and sample.[9] ² The chemical shift of water is highly dependent on temperature and sample concentration.[8][9]

Experimental Protocols

Adherence to a robust protocol is critical for obtaining high-quality, reproducible data.

Protocol 1: Sample Preparation for Structural Elucidation in DMSO-d₆

Objective: To obtain a high-resolution ¹H NMR spectrum with observable signals for labile protons.

  • Sample Weighing: Accurately weigh 10-20 mg of the morpholine-fructose sample into a clean, dry NMR tube.[16][17]

  • Solvent Addition: Using a calibrated pipette or syringe, add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Dissolution: Cap the NMR tube securely. Gently vortex or sonicate the sample until the analyte is completely dissolved. A clear, homogenous solution is required for proper magnet shimming.[16]

  • Transfer (if needed): If weighing was done externally, carefully transfer the solution to the NMR tube.

  • Sealing: To prevent moisture absorption, cap the tube and wrap the cap with PTFE tape.

Protocol 2: Confirmatory D₂O Shake Experiment

Objective: To confirm the assignment of -NH and -OH proton signals observed in the DMSO-d₆ spectrum.

  • Acquire Initial Spectrum: Obtain the ¹H NMR spectrum in DMSO-d₆ as per Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of D₂O to the sample.[11]

  • Mix: Recap the tube and shake gently for 10-15 seconds to facilitate H/D exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the -NH and -OH protons should significantly decrease in intensity or disappear entirely in the second spectrum.[7][11]

Protocol 3: NMR Data Acquisition & Water Suppression

Objective: To acquire a high-quality spectrum, paying special attention to the large residual water peak from hygroscopic solvents like DMSO-d₆.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program Selection:

    • For standard acquisition, a simple 1D proton pulse program is sufficient.

    • For water suppression, select a pulse sequence such as presaturation ('presat') or a gradient-based method like WATERGATE or WET.[18][19][20] Presaturation is often robust and easy to implement for small molecules.[21]

  • Key Acquisition Parameters:

    • Spectral Width (sw): Set a standard width for ¹H NMR (e.g., -2 to 12 ppm).

    • Transmitter Frequency Offset (o1p): Center the spectral window appropriately, often on the water frequency if using suppression.

    • Acquisition Time (at): Typically 2-4 seconds for good resolution.

    • Relaxation Delay (d1): For qualitative analysis, 1-2 seconds is standard. For quantitative analysis, this must be much longer (see Section 5).

    • Pulse Angle (p1): A 30-45° flip angle can be used to reduce experiment time, but a 90° pulse is recommended for quantitative work.[16][22]

    • Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio (S/N).

  • Water Suppression Setup (if using presaturation):

    • Set the saturation frequency to the chemical shift of the water peak.

    • Optimize the saturation power to minimize the water signal without significantly attenuating nearby analyte peaks.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm.

Considerations for Quantitative NMR (qNMR)

For drug development and purity assessment, qNMR is an essential tool. The integral of an NMR peak is directly proportional to the number of nuclei giving rise to that peak.[16]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (ms) dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (mIS) weigh_is->dissolve acquire Acquire 1H Spectrum dissolve->acquire params CRITICAL PARAMETERS: - Relaxation Delay (d1) ≥ 5 * T1 - 90° Pulse Angle - Sufficient S/N (>250:1) acquire->params process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Non-Overlapping Analyte & IS Peaks process->integrate calculate Calculate Concentration/Purity Using the qNMR Equation integrate->calculate

Caption: Key workflow steps for accurate quantitative NMR (qNMR) analysis.

  • Internal Standard (IS): An IS with known purity is required.[16] It should be non-reactive, stable, and have sharp signals that do not overlap with the analyte peaks.[23]

  • Full Relaxation: This is the most critical parameter for accuracy. The relaxation delay (d1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation between pulses.[22]

  • Signal Selection: Use well-resolved, non-overlapping signals for integration. Do not use signals from exchangeable protons (-OH, -NH) for quantification as their peak shapes and intensities can be unreliable.[23]

Troubleshooting Common Issues

  • Issue: Broad, unresolved peaks for -OH/-NH protons in DMSO-d₆.

    • Cause: Residual water or acidic/basic impurities are catalyzing proton exchange.

    • Solution: Use fresh, high-purity DMSO-d₆ from a sealed ampule. Ensure the NMR tube is scrupulously dry. Lowering the temperature can sometimes slow the exchange rate.[5]

  • Issue: Analyte signals are obscured by the residual solvent or water peak.

    • Cause: Unavoidable spectral overlap.

    • Solution: Implement a water suppression pulse sequence (Protocol 3). If the overlap is with the DMSO-d₆ peak itself, consider an alternative aprotic solvent like acetone-d₆, but verify analyte solubility first.

  • Issue: Inaccurate integration in qNMR.

    • Cause: Insufficient relaxation delay (d1) is the most common culprit. Poor phasing or baseline correction can also introduce significant errors.

    • Solution: Systematically determine the T₁ values for your analyte and set d1 ≥ 5x the longest T₁. Ensure meticulous manual phasing and apply a robust baseline correction algorithm.[22][23]

References

  • Buan, L., & Simpson, A. J. (2011). "Absolute" Water Suppression. University of Ottawa NMR Facility Blog. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Cai, K., et al. (2014). Pre-SAT180, a Simple and Effective Method for Residual Water Suppression. PMC. [Link]

  • Columbia University. Water Suppression. NMR Core Facility. [Link]

  • University of Arizona. Water Suppression using Presaturation (presat). NMR Facility. [Link]

  • Nanalysis. (2025). Beverages Analysis: 1H NMR with Solvent Suppression. Nanalysis.com. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. pubs.acs.org. [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. bristol.ac.uk. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. Nanalysis.com. [Link]

  • Giamakis, A., & Tzakos, A. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. [Link]

  • ResearchGate. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. rsc.org. [Link]

  • ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. Acdlabs.com. [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Emwas, A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. PubMed. [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Acdlabs.com. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • European Commission. (2018). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. Taxation and Customs Union. [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • ResearchGate. (2018). ¹H NMR spectrum of the reaction mixture of a typical conversion from fructose to 5-HMF. ResearchGate. [Link]

  • Reddit. (2025). Exchangeable Protons in NMR. r/NMRspectroscopy. [Link]

  • MDPI. (2016). Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. mdpi.com. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. chem.wisc.edu. [Link]

  • Funari, C. S., et al. (2014). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. PMC. [Link]

  • ResearchGate. (2020). ¹³C NMR spectra of fructose and the reaction mixture at different times. ResearchGate. [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

Sources

Application Note: Structural Characterization of 1-Deoxy-1-morpholino-D-fructose via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 1-Deoxy-1-morpholino-D-fructose Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details the mass spectrometric behavior of This compound (DMF) , a widely used reference standard for Amadori Rearrangement Products (ARPs). DMF serves as a stable model compound for studying the Maillard reaction, particularly the interaction between secondary amines and reducing sugars.

This guide provides a validated protocol for the identification of DMF using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It elucidates the specific fragmentation pathways—distinguishing between generic sugar losses and the diagnostic morpholine-specific ions—to ensure accurate detection in complex matrices such as food products, biological fluids, or pharmaceutical formulations.

Chemical Properties & Preparation

PropertyDescription
Compound Name This compound
Synonyms Morpholino-fructose; Fructose-morpholine Amadori product
CAS Number 6291-16-3
Formula C₁₀H₁₉NO₆
Molecular Weight 249.26 g/mol
Monoisotopic Mass 249.1212 Da
Solubility Highly soluble in water, methanol; sparingly soluble in acetonitrile.
Sample Preparation Protocol

Objective: Prepare a clean, ionization-ready solution for direct infusion or LC-MS injection.

  • Stock Solution: Dissolve 1.0 mg of this compound in 1.0 mL of Milli-Q Water to create a 1 mg/mL (approx. 4 mM) stock. Store at -20°C.

  • Working Solution: Dilute the stock 1:100 into 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid .

    • Note: Formic acid is critical to ensure protonation of the morpholine nitrogen ([M+H]⁺ formation).[1]

    • Final Concentration: ~10 µg/mL (approx. 40 µM).

  • Filtration: If analyzing from a complex matrix, filter through a 0.22 µm PTFE syringe filter to prevent capillary clogging.

Mass Spectrometry Method Parameters

The following parameters are optimized for a generic Triple Quadrupole (QqQ) or Q-TOF system operating in Positive ESI mode.

ParameterSettingRationale
Ionization Mode ESI Positive (+)The basic morpholine nitrogen readily accepts a proton.
Capillary Voltage 3.0 - 3.5 kVStandard range for stable spray in MeOH/Water.
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation of the labile sugar moiety.
Source Temp 120°CSufficient for desolvation without thermal degradation.
Desolvation Temp 350°CEnsures complete droplet evaporation.
Collision Gas Argon or NitrogenStandard collision-induced dissociation (CID).
Collision Energy (CE) Ramp 10 - 35 eVLow CE favors water loss; High CE reveals the diagnostic amine core.

Fragmentation Analysis & Mechanism

The Precursor Ion

In positive ESI, DMF forms a robust protonated molecule [M+H]⁺ at m/z 250.1 .

  • Mechanism: Protonation occurs exclusively at the tertiary nitrogen of the morpholine ring, which is the most basic site (pKa ~8.3).

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), DMF exhibits two distinct fragmentation channels: Neutral Loss Dehydration (typical of the sugar moiety) and Characteristic Alpha-Cleavage (specific to the Amadori structure).

Table 1: Diagnostic Transitions for this compound
m/z (Product)Loss (Neutral)Identity/StructureRelative Abundance
250.1 -Precursor [M+H]⁺ 100% (Parent)
232.1 -18 Da (H₂O)[M+H - H₂O]⁺ High (Low CE)
214.1 -36 Da (2H₂O)[M+H - 2H₂O]⁺ Medium
196.1 -54 Da (3H₂O)[M+H - 3H₂O]⁺ Medium
100.1 -150 Da (C₅H₁₀O₅)[Morpholine + CH]⁺ (Diagnostic)High (High CE)
88.1 -162 Da (Glucose)[Morpholine + H]⁺ Medium
Mechanistic Insight
  • Water Losses (m/z 232, 214, 196): The polyhydroxylated fructose chain undergoes rapid dehydration. This is a common feature of all Amadori products. The loss of three water molecules leads to the formation of a stable pyrylium-like ion . While intense, these ions are not specific to the morpholine group (they appear for other hexose-ARPs).

  • The "Amadori Rule" Cleavage (m/z 100): A critical diagnostic fragmentation for Amadori products is the cleavage of the C1-C2 bond of the sugar chain.

    • Mechanism: The protonated nitrogen induces an alpha-cleavage.

    • Fragment: The morpholine ring retains C1 (the methylene group) and a proton, forming the iminium ion [Morpholine = CH₂]⁺ .

    • Calculation: Morpholine (87) + CH₂ (14) - H (radical adjustment) → m/z 100 .

    • Note: This follows the established pattern where Glycine-ARP (MW 75 amine) yields m/z 88, so Morpholine-ARP (MW 87 amine) yields m/z 100.

  • Amine Displacement (m/z 88): Direct cleavage of the C-N bond yields the protonated morpholine ion [C₄H₁₀NO]⁺ at m/z 88 .

Visualized Workflows

Figure 1: Experimental Workflow

This diagram outlines the step-by-step process from sample preparation to data interpretation.

G Sample Sample Preparation (10 µg/mL in 50% MeOH) ESI ESI Source (+) [M+H]+ Generation Sample->ESI Infusion Q1 Q1 Selection m/z 250.1 ESI->Q1 Ionization CID Collision Cell (Argon, 10-35 eV) Q1->CID Selection Q3 Q3 Detection Fragment Analysis CID->Q3 Fragmentation Data Data Output Spectra & Transitions Q3->Data Acquisition

Caption: Linear workflow for the MS/MS analysis of this compound.

Figure 2: Fragmentation Pathway Map

This diagram illustrates the structural logic behind the observed mass transitions.

Fragmentation Parent Precursor Ion [M+H]+ (m/z 250) Loss1 - H2O (m/z 232) Parent->Loss1 Dehydration Cleavage1 C1-C2 Cleavage [Morpholine=CH2]+ (m/z 100) Parent->Cleavage1 Alpha-Cleavage (Diagnostic) Cleavage2 N-C Cleavage [Morpholine+H]+ (m/z 88) Parent->Cleavage2 Amine Loss Loss2 - 2 H2O (m/z 214) Loss1->Loss2 - H2O Loss3 - 3 H2O (m/z 196) Loss2->Loss3 - H2O

Caption: Mechanistic fragmentation map showing the divergence between non-specific dehydration and diagnostic amine-specific ions.

References

  • Hau, J. et al. (2004). Fragmentation and deformation mechanism of glycine isomers in gas phase: Investigations of charge effect. The Journal of Chemical Physics. Link

  • Hegele, J. et al. (2006). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Wang, H. et al. (2022).[2][3] Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Link

  • NIST Mass Spectrometry Data Center. (2023). D-Fructose Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Link

Sources

Application Note: Storage and Handling Protocols for 1-Deoxy-1-morpholino-D-fructose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

1-Deoxy-1-morpholino-D-fructose (DMF), also known as "fructose-morpholine," is a stable Amadori Rearrangement Product (ARP) used extensively as a reference standard in diabetes research, Maillard reaction kinetics, and the quantification of fructosamines (glycated proteins).[1] While ARPs are kinetically more stable than their Schiff base precursors, they are thermodynamically prone to degradation via hydrolysis, enolization, and oxidation.

The integrity of your data depends on the integrity of this standard. This guide provides a scientifically grounded protocol for the storage, handling, and solubilization of DMF, ensuring minimal degradation and maximum reproducibility in bioanalytical assays.

Physicochemical Profile

Understanding the physical properties of DMF is the first step in designing a robust storage strategy.

PropertySpecificationCritical Note
Chemical Name This compound
CAS Number 6291-16-3
Molecular Weight 249.26 g/mol
Appearance White to off-white crystalline powderYellowing indicates degradation.
Melting Point ~147 °CSharp melting point indicates high purity.[1][2][3]
Solubility Methanol (~20 mg/mL), WaterHighly Hygroscopic.
pKa ~8.5 (Morpholine nitrogen)Basic solutions accelerate degradation.[1]

Mechanisms of Instability

To store DMF correctly, one must understand how it fails. As an Amadori product, DMF exists in equilibrium with its acyclic and cyclic forms. The primary threats to its stability are moisture (hydrolysis) and pH (enolization).[1]

Degradation Pathways

The following diagram illustrates the chemical vulnerability of DMF. Under physiological or basic conditions, or in the presence of moisture, the equilibrium shifts toward degradation products like 3-deoxyglucosone (3-DG) or reversion to the parent amine and sugar.[1]

DMF_Degradation cluster_conditions Accelerating Factors DMF This compound (Amadori Product) Enol 1,2-Enolization DMF->Enol High pH / Oxidation Hydrolysis Hydrolysis (Reverse Amadori) DMF->Hydrolysis Moisture / Acid Products_Ox Dicarbonyls (e.g., 3-Deoxyglucosone) Enol->Products_Ox Irreversible Products_Rev Morpholine + D-Fructose Hydrolysis->Products_Rev Reversible Equilibrium Phosphate Phosphate Buffers Heat Temp > 25°C Water Humidity

Figure 1: Mechanistic pathways of Amadori product degradation. Note that phosphate buffers and high pH significantly catalyze the breakdown.

Storage Protocols

Long-Term Storage (Powder)

Objective: Prevent hydrolysis and oxidation over months to years.[1]

  • Temperature: Store at -20°C .

    • Why: Low temperature kinetically traps the molecule, slowing the rate of reverse Amadori rearrangement.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Why: Amber glass protects against photo-oxidation; Teflon prevents leaching and provides a tight seal against moisture.[1]

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

    • Why: Displaces oxygen and humidity.

  • Desiccation: Place the primary container inside a secondary container (e.g., a sealable bag or jar) containing active desiccant (silica gel or molecular sieves).

    • Why: DMF is hygroscopic.[1] Even at -20°C, moisture ingress can cause "caking" and hydrolysis.

Handling & Reconstitution (Solution)

Objective: Minimize degradation during experimental use.

  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Why: Opening a cold vial in humid air causes immediate condensation on the powder, initiating hydrolysis.

  • Solvent Choice:

    • Preferred: Methanol (anhydrous) for stock solutions.[1]

    • Acceptable: Water (Milli-Q, degassed).[1]

    • Avoid: Phosphate buffers for long-term holding (phosphate catalyzes Amadori breakdown).[1]

  • Solution Stability:

    • Aqueous solutions are unstable .[1] Use immediately or freeze aliquots at -80°C.

    • Avoid repeated freeze-thaw cycles.[1]

Workflow: From Receipt to Assay

This decision tree guides the researcher through the optimal handling process to ensure the "Self-Validating" integrity of the standard.

Handling_Workflow Start Receive Shipment (Ambient or Ice Pack) Check Visual Inspection: Is powder White? Start->Check Fail REJECT: Yellow/Sticky = Degraded Check->Fail No Pass ACCEPT Check->Pass Yes Aliquot Aliquot into single-use fractions (Argon Flush) Pass->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store Use Experimental Use Store->Use When needed Warm Equilibrate to RT (Sealed) Use->Warm Dissolve Dissolve in Solvent Warm->Dissolve Leftover Leftover Solution? Dissolve->Leftover Discard DISCARD (Do not refreeze) Leftover->Discard Aqueous

Figure 2: Operational workflow for maintaining DMF integrity from receipt to disposal.

Quality Control & Troubleshooting

If the integrity of the DMF powder is , perform the following verification steps before using it in critical assays.

Visual Inspection[1]
  • Pass: Free-flowing white powder.[1]

  • Fail: Clumped, sticky, or yellow/brown discoloration. (Browning indicates advanced Maillard reaction/polymerization).[1]

Chemical Verification (HPLC)
  • Column: Amino-column or HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).

  • Detection: UV at 200-210 nm (low sensitivity) or Refractive Index (RI).[1]

  • Criteria: Single sharp peak. Appearance of multiple peaks suggests hydrolysis to fructose and morpholine.

1H-NMR Validation

Dissolve a small amount in D2O.[1]

  • Key Signals: Look for the morpholine ring protons (multiplets around 2.6 - 3.8 ppm) and the sugar backbone.[1]

  • Contamination: Sharp singlets or unexpected multiplets may indicate hydrolysis products.[1]

References

  • Blank, I., et al. (2003). "Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems." Journal of Agricultural and Food Chemistry, 51(12), 3643–3650. [Link]

  • Cui, H., et al. (2021). "Key Aspects of Amadori Rearrangement Products as Future Food Additives." Molecules, 26(14), 4308. [Link]

  • PubChem. (n.d.).[1] Compound Summary: this compound (CID 220877).[1][4] National Library of Medicine. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management of 1-Deoxy-1-morpholino-D-fructose

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Goldilocks" Instability

1-Deoxy-1-morpholino-D-fructose (DMF) is a classic Amadori rearrangement product . While often used as a stable standard for glycated proteins, it possesses a deceptive stability profile in water.

Users frequently encounter "hydrolysis," but this term often conflates two distinct degradation pathways driven by pH. To prevent loss of integrity, you must distinguish between:

  • True Hydrolysis (Acid-Catalyzed): The C-N bond cleaves, reverting the molecule back to D-Glucose and Morpholine.

  • Forward Degradation (Base/Buffer-Catalyzed): The molecule dehydrates and fragments into Advanced Glycation End-products (AGEs) and color compounds (browning).

The Core Problem: Water is the reactant. The morpholino nitrogen protonation state dictates the pathway.

Module 1: The pH Paradox & Mechanism

To prevent hydrolysis, you might instinctively raise the pH. However, Amadori products are highly labile in alkaline conditions. The stability window is narrow.

Mechanistic Insight
  • Low pH (< 4.0): Protonation of the nitrogen facilitates C-N bond cleavage (Hydrolysis) or 1,2-enolization leading to 3-deoxyglucosone (3-DG).

  • High pH (> 7.0): Promotes 2,3-enolization, leading to 1-deoxyosones and rapid browning.

  • The "Sweet Spot": The molecule is kinetically most stable between pH 5.0 and 6.0 .

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of DMF based on environmental pH.

DMF_Stability_Pathways DMF This compound (Amadori Product) Acid Acidic Environment (pH < 4.0) DMF->Acid Protonation Base Alkaline Environment (pH > 7.0) DMF->Base Deprotonation Hydrolysis Hydrolysis (Reversion) Result: Glucose + Morpholine Acid->Hydrolysis Major Pathway Enol12 1,2-Enolization Result: 3-Deoxyglucosone (3-DG) Acid->Enol12 Minor Pathway Enol23 2,3-Enolization Result: 1-Deoxyosones + Browning Base->Enol23 Rapid Degradation

Figure 1: pH-dependent degradation pathways of Amadori products. Acid promotes hydrolysis (reversion), while base promotes browning.

Module 2: The Phosphate Buffer Trap

A critical error researchers make is using Phosphate-Buffered Saline (PBS) to maintain pH.

Technical Warning: Phosphate anions act as specific catalysts for Amadori degradation. Even at neutral pH, phosphate buffers can accelerate the decomposition of DMF by 4–6x compared to water or other buffers [1, 2].

Buffer Compatibility Matrix
Buffer SystemSuitabilityMechanism of InteractionRecommendation
Phosphate (PBS) 🔴 High Risk Catalyzes proton transfer; accelerates degradation.AVOID for storage.
Water (Unbuffered) 🟡 Medium Risk pH can drift; lack of buffering capacity.Use only for immediate use.
Citrate / Acetate 🟢 Preferred Non-catalytic in the acidic stability window (pH 5-6).Recommended (10-20 mM).
HEPES / MOPS 🟡 Conditional Good pH control, but often used at pH > 7 (risk zone).Safe if pH adjusted to < 7.[1]

Module 3: Storage & Handling SOP

To ensure data integrity, follow this self-validating protocol for stock preparation.

Protocol: Preparation of Stable Stock Solution
  • Solvent Selection: Use sterile, nuclease-free water. If experimental design permits, include 10-20% methanol or ethanol to reduce water activity (

    
    ).
    
  • Dissolution: Dissolve DMF to a high concentration (e.g., 50-100 mM). Higher concentrations are generally more stable than dilute solutions due to reduced molecular mobility relative to solvent.

  • pH Adjustment:

    • Measure pH immediately.

    • Adjust to pH 5.5 ± 0.2 using dilute acetic acid or HCl. Do not use phosphate buffers.

  • Aliquot & Freeze:

    • Flash freeze in liquid nitrogen if possible.

    • Store at -20°C (Short term) or -80°C (Long term) .

    • NEVER store in the refrigerator (4°C) in liquid form for >24 hours.

Visualization: Handling Decision Tree

Storage_Workflow Start Start: Solid DMF Powder Solvent Select Solvent Start->Solvent Choice1 Phosphate Buffer? Solvent->Choice1 Error1 STOP: High Degradation Risk Choice1->Error1 Yes Choice2 Water / Citrate (pH 5.5) Choice1->Choice2 No Usage Immediate Use? Choice2->Usage Action1 Keep on Ice Use within 4 hours Usage->Action1 Yes Action2 Aliquot & Freeze (-80°C preferred) Usage->Action2 No

Figure 2: Decision logic for solvent selection and storage to maximize DMF stability.

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow overnight at 4°C. Is it still usable? A: No. Yellowing indicates the formation of advanced glycation end-products (AGEs) or reductones via the 2,3-enolization pathway. This suggests significant degradation of the parent DMF molecule. Discard and prepare fresh.

Q2: Can I use DMSO to make a stock solution? A: Yes, and it is recommended. DMF is soluble in polar organic solvents. A stock in 100% DMSO or a DMSO/Water mix is significantly more stable than pure water because it removes the hydrolytic reactant (water) from the equation. Dilute into aqueous buffer only at the moment of the experiment.

Q3: Why do you recommend pH 5.5 when blood pH is 7.4? A: We are distinguishing between physiological simulation and chemical storage. At pH 7.4 (especially with phosphate), DMF degrades rapidly (half-life can be hours at elevated temps). For storage, you need pH 5.[2]5. For experiments, you dilute into pH 7.4 buffer immediately before incubation.

Q4: I see a peak for Glucose in my HPLC trace. Did my synthesis fail? A: Not necessarily. If your sample was in an acidic mobile phase or sat in the autosampler in water for too long, the glucose peak may be an artifact of in-situ hydrolysis during analysis. Ensure your autosampler is cooled to 4°C and analyze rapidly.

References

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994).[3] Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties.[3][4][5] Critical Reviews in Food Science and Nutrition, 34(4), 321–369.[3]

  • Davídek, T., Clety, N., Devaud, S., & Robert, F. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems.[1][6][7] Journal of Agricultural and Food Chemistry, 50(19), 5472–5479.

  • Hollnagel, A., & Kroh, L. W. (2002). Degradation of Oligosaccharides in Nonenzymatic Browning Reactions. Journal of Agricultural and Food Chemistry, 50(6), 1659–1664. (Demonstrates phosphate catalytic effects).

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-Deoxy-1-morpholino-D-fructose (DMF) in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Deoxy-1-morpholino-D-fructose (DMF). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this important Amadori product, particularly in ethanol-based systems. As a key reagent in the study of protein glycation and Advanced Glycation End-products (AGEs), understanding its handling and solubility is critical for experimental success.[1] This document provides in-depth, field-proven insights and validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMF), and why is its solubility in ethanol often problematic?

A1: this compound (CAS 6291-16-3) is a stable Amadori rearrangement product formed from the condensation of D-glucose and morpholine.[2] Structurally, it consists of a highly polar fructose backbone, rich in hydroxyl (-OH) groups, and a less polar morpholine ring. This amphipathic nature governs its solubility.

The core principle of solubility is "like dissolves like." DMF's fructose portion creates strong hydrogen bonds, favoring highly polar solvents. Ethanol is a polar protic solvent, but it is significantly less polar than methanol or water. The hydrocarbon tail of ethanol (CH₃CH₂-) interferes with its ability to effectively solvate the multiple hydroxyl groups of the fructose moiety, leading to limited solubility. While product data sheets readily report DMF's solubility in methanol, specific values for ethanol are often omitted, indicating that solubility is not favorable.[3]

Q2: What are the known physicochemical and solubility properties of DMF?

A2: Understanding the baseline properties of DMF is the first step in troubleshooting. The key parameters are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₉NO₆
Molecular Weight 249.26 g/mol
Appearance White to off-white powder[1]
Melting Point 147 °C[1]
Solubility in Methanol 19.60 - 20.40 mg/mL[1][3]
Solubility in Ethanol Not reported; known to be low-
Storage Temperature -20°C[3]

The high solubility in methanol compared to the expected low solubility in ethanol is a direct consequence of methanol's higher polarity and smaller steric profile, which allows for more efficient solvation of the DMF molecule.

Q3: My DMF powder is not dissolving in pure ethanol at room temperature. What are the initial steps I should take?

A3: When facing initial solubility issues, a systematic, non-degradative approach is crucial. The following workflow outlines the recommended primary steps. Before proceeding, always ensure you are using high-purity DMF (≥98%) and anhydrous ethanol, as impurities and water content can significantly alter solubility.[4]

G cluster_workflow Initial Troubleshooting Workflow start Start: DMF powder in Ethanol step1 1. Mechanical Agitation - Vortex for 1-2 mins - Stir vigorously for 15-30 mins start->step1 check1 Is solution clear? step1->check1 step2 2. Sonication - Use ultrasonic bath - 10-15 min cycles at RT check1->step2 No success Success: DMF is dissolved check1->success Yes check2 Is solution clear? step2->check2 step3 3. Gentle, Controlled Heating - Water bath at 40-50°C - See Protocol 1 for details check2->step3 No check2->success Yes check3 Is solution clear? step3->check3 check3->success Yes fail Proceed to Advanced Troubleshooting (Q5) check3->fail No

Figure 1. Step-by-step initial workflow for dissolving DMF in ethanol.
  • Causality Explained:

    • Mechanical Agitation: Increases the interaction between the solvent and solute surfaces, accelerating the dissolution rate.

    • Sonication: Utilizes ultrasonic waves to create micro-cavitations. The collapse of these bubbles generates localized energy, effectively breaking down solute agglomerates and enhancing solvent penetration without significant bulk heating.

    • Gentle Heating: Provides the necessary thermal energy to overcome the crystal lattice energy of the DMF solid, promoting its transition into the dissolved state.[4]

Q4: Is it safe to use heat to dissolve DMF? What are the associated risks?

A4: Yes, controlled heating is a valid strategy, but it must be approached with caution. DMF, as a fructose derivative and Amadori product, is susceptible to thermal degradation.[5] Excessive or prolonged heating can lead to caramelization and the formation of unwanted byproducts, which will manifest as a yellow or brown discoloration of the solution.[6][7]

Key Risks:

  • Degradation: Formation of 5-Hydroxymethylfurfural (HMF) and other degradation products from the fructose moiety.[6]

  • Experimental Artifacts: Introduction of impurities that could interfere with sensitive downstream applications, such as glycation assays.

To mitigate these risks, follow a strict protocol for heating.

Experimental Protocol 1: Safe Heating for DMF Dissolution
  • Preparation: Place your vessel containing the DMF/ethanol slurry into a water bath with a calibrated thermometer. Do not heat directly on a hot plate.

  • Temperature Control: Set the water bath temperature to 40°C . Do not exceed 50°C . This temperature provides sufficient energy to aid dissolution while remaining well below temperatures known to cause rapid sugar degradation.[8]

  • Agitation: While heating, maintain constant, gentle stirring or swirling to ensure even temperature distribution and promote dissolution.

  • Observation: Monitor the solution closely. The goal is a clear, colorless to faintly yellow solution. If any significant browning occurs, the sample may be compromised and should be discarded.

  • Time Limit: Do not heat for more than 30 minutes. If the compound has not dissolved, heating is unlikely to be the sole solution, and you should proceed to co-solvency methods.

Q5: After trying all initial steps, the DMF solubility is still insufficient. What is the next logical step?

A5: The most effective next step is to employ a co-solvent system . This involves adding a small amount of a stronger, miscible solvent to the ethanol to increase the overall polarity of the solvent mixture, thereby better accommodating the polar DMF molecule.

For DMF, the best co-solvents are water and methanol, as they are highly polar and chemically compatible. The kinetic analysis of DMF's formation was successfully performed in a 90% methanol-water system, demonstrating its stability in such mixtures.[2]

Recommended Co-SolventStarting Ratio (v/v) (Ethanol:Co-Solvent)Rationale & Key Considerations
Deionized Water 95 : 5Primary Choice. A small amount of water dramatically increases polarity. Ideal for many biological applications. Ensure your experiment can tolerate a low percentage of water.
Methanol 90 : 10Highly Effective. Methanol is an excellent solvent for DMF. Use this if your application is sensitive to water but can tolerate methanol. Be mindful of methanol's higher toxicity.
Experimental Protocol 2: Preparing and Testing a Co-Solvent System
  • Calculation: To your volume of ethanol, calculate the amount of co-solvent needed to achieve the desired ratio. For a 95:5 ethanol:water mixture in a final volume of 10 mL, you would use 9.5 mL of ethanol and 0.5 mL of water.

  • Preparation: Prepare the co-solvent mixture first before adding the DMF.

  • Testing: Add the DMF to the prepared co-solvent mixture and repeat the steps in the initial troubleshooting workflow (agitation, sonication). You should observe a significant improvement in solubility.

  • Optimization: If solubility is still limited, you can incrementally increase the proportion of the co-solvent (e.g., to 90:10 or 85:15), but only use the minimum amount necessary to achieve full dissolution to keep the system predominantly ethanolic.

The following decision tree illustrates the advanced troubleshooting logic.

G cluster_advanced Advanced Troubleshooting Logic start Initial steps failed q1 Can the experiment tolerate water? start->q1 sol_water Use Ethanol/Water Co-Solvent System (Start at 95:5 v/v) q1->sol_water Yes q2 Can the experiment tolerate methanol? q1->q2 No success Success: DMF Dissolved sol_water->success sol_meoh Use Ethanol/Methanol Co-Solvent System (Start at 90:10 v/v) q2->sol_meoh Yes q3 Consider alternative strategies q2->q3 No sol_meoh->success

Figure 2. Decision-making process for advanced solubility enhancement.
Q6: My DMF "oiled out" during heating instead of dissolving. What happened and how can it be fixed?

A6: "Oiling out" occurs when a solute melts before it fully dissolves in the solvent.[9] This happens when the temperature of the solution is above the melting point of the solute (or a solute-impurity mixture), but the solute's solubility limit has not yet been reached. The molten, undissolved solute forms an immiscible liquid phase. DMF has a melting point of 147°C, which is well above the boiling point of ethanol (~78°C), so this is more likely to happen if the sample has significant impurities that depress its melting point.

How to Fix It:

  • Add More Solvent: The most common cause is using too little solvent. While maintaining heat, add more of your solvent (or the "good" solvent in a co-solvent pair, like water or methanol) until the oil dissolves.[9]

  • Change Solvent System: If adding more solvent is not feasible, the current solvent system is likely unsuitable. Cool the mixture to room temperature, remove the solvent under reduced pressure, and attempt to redissolve the residue in a more appropriate system, such as one with a higher percentage of a co-solvent or a different solvent altogether.

References

  • Sigma-Aldrich this compound ≥98% (TLC) - Overview , LabMart Limited. [Link]

  • Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose , Journal of Agricultural and Food Chemistry. [Link]

  • Troubleshooting Crystallization , Chemistry LibreTexts. [Link]

  • Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites , PubMed. [Link]

  • Tips & Tricks: Recrystallization , University of Rochester, Department of Chemistry. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations , Scholarly Publications Leiden University. [Link]

  • Fructose - Official Monographs , The Japanese Pharmacopoeia. [Link]

  • Modeling solubilities of sugars in alcohols based on original experimental data , AIChE Journal. [Link]

  • This compound - Computed Properties , PubChem. [Link]

  • Amadori products formation in emulsified systems , ResearchGate. [Link]

  • Optimization of crystallization process of fructose , ResearchGate. [Link]

  • Key Aspects of Amadori Rearrangement Products as Future Food Additives , National Institutes of Health (NIH). [Link]

  • Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time , PubMed. [Link]

  • Factors That Affect Sugar Crystallization , Alaqua Inc. [Link]

  • Thermal degradation kinetics of sucrose, glucose and fructose in sugarcane must for bioethanol production , ResearchGate. [Link]

  • Crystalline fructose - Production Overview , Meckey. [Link]

Sources

Technical Support Center: pH Adjustment for Stable 1-Deoxy-1-morpholino-D-fructose (DMF) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic fructosamine, serves as a critical standard and analog for glycated proteins in various research and diagnostic applications, including the development of glycation assays.[1][2] The stability of DMF in aqueous solutions is paramount for generating reliable and reproducible experimental data. A primary factor governing the integrity of DMF solutions is pH. This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of their DMF solutions through appropriate pH control.

This guide will delve into the chemical principles underlying DMF degradation, offer practical, step-by-step protocols for pH adjustment and stability assessment, and provide clear visual aids to illustrate key concepts and workflows. Our goal is to equip you with the expertise to confidently prepare, handle, and store DMF solutions, ensuring the accuracy and validity of your experimental outcomes.

Troubleshooting Guide: Common Issues with DMF Solution Stability

This section addresses specific problems users may encounter, linking them to pH-related causes and providing actionable solutions.

Issue 1: Rapid Discoloration (Browning) of the DMF Solution

Question: My freshly prepared DMF solution is turning yellow or brown, even when stored at low temperatures. What is causing this, and how can I prevent it?

Answer:

Root Cause Analysis: The browning of your DMF solution is a classic indicator of Maillard reaction advancement and degradation of the Amadori product (DMF).[3] This process is significantly accelerated under neutral to alkaline conditions. At higher pH values, the enolization of the fructosamine is promoted, leading to the formation of dicarbonyl intermediates that are precursors to colored compounds.[3]

Corrective and Preventive Actions:

  • Immediate pH Check: Use a calibrated pH meter to check the current pH of your solution. It is likely neutral or alkaline.

  • pH Adjustment to Acidic Range: The formation of DMF is often studied under acidic conditions (e.g., pH 3.0) to maximize product formation and minimize side reactions.[4] Similarly, for storage, adjusting the pH to a mildly acidic range (e.g., pH 4.0-5.0) can significantly slow down degradation pathways that lead to discoloration.

  • Recommended Buffer System: For maintaining a stable acidic pH, consider using a non-reactive buffer system such as a citrate or acetate buffer. Avoid amine-containing buffers like Tris, as they can potentially participate in side reactions.

  • Proper Storage: After pH adjustment, store the solution at the recommended temperature of -20°C.[5]

Issue 2: Inconsistent Results or Loss of Potency in Assays

Question: I am using a DMF solution as a standard in my fructosamine assay, but I'm observing a gradual decrease in signal over time, leading to inconsistent standard curves. Why is this happening?

Answer:

Root Cause Analysis: A decline in signal suggests that the concentration of intact DMF in your stock solution is decreasing. This loss of potency is primarily due to chemical degradation, which is highly pH-dependent. Both strongly acidic and alkaline conditions can lead to the breakdown of DMF.

  • Acid Hydrolysis: Under strongly acidic conditions, the glycosidic bond can be cleaved, and the morpholino group can be hydrolyzed. Studies on similar fructooligosaccharides show that hydrolysis is much more prevalent at acidic pH than at neutral or basic pH values.[6]

  • Alkaline Rearrangement: Alkaline conditions promote the rearrangement of the ketoamine structure, a key feature for its reducing activity in many colorimetric assays (like the Nitroblue Tetrazolium (NBT) assay).[7][8] While this reactivity is harnessed for detection, prolonged exposure to high pH in storage will lead to irreversible degradation. The NBT assay itself is conducted at a high pH (e.g., 10.3-10.8) to facilitate this reaction.[9][10]

Corrective and Preventive Actions:

  • Verify Storage pH: Ensure your stock solution is buffered to a pH that minimizes both acid hydrolysis and alkaline rearrangement. A slightly acidic to neutral pH is often a good compromise for stability.

  • Aliquot and Freeze: Prepare single-use aliquots of your DMF stock solution to avoid repeated freeze-thaw cycles and minimize pH changes due to CO2 absorption from the air, which can lower the pH of unbuffered solutions.

  • Freshly Prepare Working Solutions: Dilute the stock solution to the working concentration immediately before use in the assay. Do not store dilute working solutions for extended periods.

  • Stability Testing: If you must store solutions for an extended period, perform a stability study to determine the acceptable storage duration at your chosen pH and temperature. A protocol for this is provided later in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for long-term storage of a concentrated DMF stock solution?

For long-term storage (weeks to months), a slightly acidic pH range of 5.0 to 6.0 is generally recommended. This range helps to minimize both the acid-catalyzed hydrolysis of the morpholino group and the base-catalyzed enolization and rearrangement reactions that are prevalent at neutral and alkaline pH.[3][6] Always store frozen at -20°C.[5]

Q2: Which buffer should I use to prepare my DMF solution?

The choice of buffer is critical. It should be non-reactive with the fructosamine.

  • Recommended: Phosphate, acetate, or citrate buffers are good choices as they are less likely to interfere with the DMF structure.[11]

  • To Avoid: Avoid buffers containing primary or secondary amines (e.g., Tris, glycine). These can potentially react with the carbohydrate portion of DMF or its degradation products.[12]

Q3: How does temperature affect DMF stability at different pH values?

Temperature and pH have a synergistic effect on DMF degradation. Higher temperatures will accelerate degradation at any given pH. For instance, the hydrolysis of fructooligosaccharides increases significantly with temperature, especially under acidic conditions.[6] Therefore, regardless of the pH, it is crucial to store DMF solutions at low temperatures, with -20°C being a standard recommendation for long-term stability.

Q4: Can I dissolve DMF in pure water without a buffer?

While DMF is soluble in water, dissolving it in an unbuffered solution is not recommended for storage. The pH of unbuffered water can fluctuate due to the absorption of atmospheric CO2, which forms carbonic acid and lowers the pH. This can lead to increased acid hydrolysis over time. A low-molarity buffer will provide pH stability.

Q5: My assay protocol requires an alkaline pH. How do I handle my DMF standard?

Many fructosamine assays, such as the NBT reduction method, are performed under alkaline conditions (pH > 10) to facilitate the reduction reaction.[10][13] In this case:

  • Prepare and store your concentrated DMF stock solution in a slightly acidic, buffered solution (e.g., pH 5.5).

  • Immediately before running the assay, dilute the stock DMF to the final working concentrations using the alkaline assay buffer.

  • Use the freshly prepared alkaline working standards promptly, as DMF will degrade rapidly at high pH. Do not store the alkaline working solutions.

Protocols and Methodologies

Protocol 1: Preparation of a pH-Stable DMF Stock Solution

This protocol describes how to prepare a 10 mM DMF stock solution buffered at pH 5.5.

Materials:

  • This compound (DMF), powder (MW: 249.26 g/mol )

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • High-purity water (e.g., HPLC grade)

  • Calibrated pH meter

  • Sterile, conical tubes

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 5.5):

    • Prepare 0.1 M solutions of Sodium Phosphate Monobasic and Sodium Phosphate Dibasic.

    • To a beaker, add the 0.1 M Sodium Phosphate Monobasic solution.

    • While stirring, slowly add the 0.1 M Sodium Phosphate Dibasic solution until the pH meter reads 5.50 ± 0.05.

  • Prepare 10 mM DMF Stock Solution:

    • Weigh out 24.93 mg of DMF powder.

    • Dissolve the DMF in 10.0 mL of the prepared 0.1 M phosphate buffer (pH 5.5).

    • Gently vortex until the powder is completely dissolved.

  • Storage:

    • Dispense the solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method can be used to monitor the degradation of DMF over time by quantifying the remaining intact compound.

Instrumentation and Conditions:

  • HPLC System: With UV or Pulsed Amperometric Detector (PAD).

  • Column: A reverse-phase C18 column is often suitable.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm if derivatized, or PAD for direct detection of carbohydrates.[9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare Samples: Thaw a fresh aliquot of your DMF stock solution (Time = 0 sample). Dilute it to an appropriate concentration (e.g., 1 mM) with the mobile phase.

  • Incubate: Store other aliquots under the conditions you wish to test (e.g., different pH values, temperatures).

  • Analyze: At specified time points (e.g., 1, 3, 7, 14 days), thaw an aliquot, dilute it in the same manner as the Time = 0 sample, and inject it into the HPLC system.

  • Quantify: Record the peak area of the intact DMF. The stability is determined by comparing the peak area at each time point to the peak area at Time = 0.

Data Summary Table: Expected DMF Stability
pH of SolutionStorage Temp.Expected StabilityPrimary Degradation Pathway
< 4.0Room TempLowAcid Hydrolysis[6]
5.0 - 6.0-20°CHigh Minimal Degradation
7.0 - 8.0Room TempModerate to LowEnolization & Rearrangement[3]
> 9.0Room TempVery LowRapid Enolization & Degradation[7][8]

Visualizing pH Effects on DMF Stability

Diagram 1: pH-Dependent Degradation Pathways of DMF

This diagram illustrates the two main degradation routes for DMF that are influenced by pH.

DMF_Degradation DMF This compound (DMF) (Stable Ketoamine) Acid_Products Hydrolysis Products (e.g., Fructose, Morpholine) DMF->Acid_Products  Strongly Acidic Conditions (pH < 4) Acid-Catalyzed Hydrolysis Alkaline_Products Enolization & Rearrangement Products (e.g., Dicarbonyls) DMF->Alkaline_Products  Neutral to Alkaline Conditions (pH > 7) Base-Catalyzed Enolization  

Caption: pH-dependent degradation pathways of DMF.

Diagram 2: Experimental Workflow for Preparing Stable DMF Solutions

This workflow outlines the key decision points and steps for ensuring the stability of your DMF solutions.

DMF_Workflow start Start: Weigh DMF Powder dissolve Dissolve in Appropriate Buffer (e.g., Phosphate, pH 5.5) start->dissolve check_ph Verify pH of Solution dissolve->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH Incorrect aliquot Create Single-Use Aliquots check_ph->aliquot pH Correct adjust_ph->check_ph store Store at -20°C aliquot->store use Use in Experiment store->use dilute Dilute in Assay Buffer (Immediately Before Use) use->dilute end End of Process dilute->end

Caption: Workflow for preparing stable DMF solutions.

References

  • Association for Laboratory Medicine. (n.d.). Fructosamine (plasma, serum). Retrieved from [Link]

  • Gersten, M., et al. (2006). A convenient HPLC assay for the determination of fructosamine-3-kinase activity in erythrocytes. Analytical and Bioanalytical Chemistry, 387(1), 257-264. Retrieved from [Link]

  • SciSpace. (n.d.). Fructosamine Clinical Usefulness and Determination of Reference Ranges. Retrieved from [Link]

  • eClinpath. (n.d.). Fructosamine. Retrieved from [Link]

  • Courtin, C. M., et al. (2003). Kinetics of Hydrolysis of Fructooligosaccharides in Mineral-Buffered Aqueous Solutions: Influence of pH and Temperature. Journal of Agricultural and Food Chemistry, 51(6), 1759-1763. Retrieved from [Link]

  • Weykamp, C., et al. (2015). Advantages and Pitfalls of Fructosamine and Glycated Albumin in the Diagnosis and Treatment of Diabetes. Journal of Diabetes Science and Technology, 9(2), 164-171. Retrieved from [Link]

  • Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Kinetic Analysis of Formation and Degradation of 1-Morpholino-1-deoxy-d-fructose. Journal of Agricultural and Food Chemistry, 44(8), 2265-2270. Retrieved from [Link]

  • Labtest. (n.d.). FRUCTOSAMINE. Retrieved from [Link]

  • Johns Hopkins Diabetes Guide. (2014). Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG. Retrieved from [Link]

  • Armbruster, D. A. (1987). Fructosamine: structure, analysis, and clinical usefulness. Clinical Chemistry, 33(12), 2153-2163. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fructosamine: Structure, analysis, and clinical usefulness. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 1-Deoxy-1-morpholino-D-fructos | D6149-100MG. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Wolfenden, R., et al. (2001). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalase. Journal of the American Chemical Society, 123(31), 7686-7691. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic behaviour and specificity of β-fructosidases in the hydrolysis of plant and microbial fructans. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). This compound. Retrieved from [Link]

  • Tressl, R., et al. (1998). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model. Journal of Agricultural and Food Chemistry, 46(1), 177-186. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine buffers for pH control. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fructosamine: Structure, Analysis, and Clinical Usefulness. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Retrieved from [Link]

  • G-Biosciences. (n.d.). Reactive Amination Kit. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Deoxy-1-morpholino-D-fructose (DMF) via Ion Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the purification of 1-Deoxy-1-morpholino-D-fructose (DMF). As a synthetic analog of early-stage glycation products, high-purity DMF is critical for research into advanced glycation end-products (AGEs), metabolic conditions, and drug development.[1] This guide, structured from field-proven experience, provides in-depth troubleshooting and practical protocols for ion exchange chromatography applications.

Troubleshooting Guide: Common Issues in DMF Purification

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and resolve issues.

Problem ID Issue Probable Causes Recommended Solutions
P-01 Poor or No Binding of DMF to the Column 1. Incorrect Resin Choice: Using an anion exchanger or a weak cation exchanger. 2. Inappropriate Buffer pH: The pH of the sample and loading buffer is too high, preventing protonation of the morpholino nitrogen.[2] 3. High Ionic Strength: The salt concentration in the sample is too high, causing premature elution by competing with DMF for binding sites.[3]1. Use a Strong Cation Exchange (SCX) Resin: Resins with sulfonate functional groups (e.g., Dowex 50W, Amberlite IR120) are ideal. 2. Adjust pH: Ensure the sample and equilibration buffer pH is at least 1-2 units below the pKa of the morpholino group (~pH 8-9), targeting a pH of 4-6 to ensure a stable positive charge.[3][4] 3. Desalt Sample: If the synthesis reaction leaves high salt content, perform buffer exchange or dialysis into the low-ionic-strength binding buffer before loading.
P-02 Low Recovery / Poor Yield of DMF 1. Irreversible Binding: Elution conditions are too weak to displace the bound DMF. 2. Co-elution with Impurities: The elution gradient is too steep, resulting in poor separation from other cationic species. 3. Column Overloading: Exceeding the binding capacity of the resin.[5] 4. DMF Degradation: Exposure to excessively high pH or temperature can cause degradation of the fructose moiety.1. Optimize Elution: Use a stronger eluent. A step or linear gradient of a volatile base like ammonium hydroxide (e.g., 0.1 to 1 M) is effective and easily removed. A salt gradient (e.g., 0.1 to 1 M NaCl) followed by desalting also works. 2. Shallow Gradient: Decrease the gradient slope to improve resolution between DMF and similarly charged impurities. 3. Reduce Sample Load: Calculate the theoretical binding capacity of your column and load no more than 70-80% of that value. 4. Maintain Mild Conditions: Keep the process at room temperature or below and avoid pH values above 9 during elution.
P-03 Product is Impure (Contaminated with Starting Materials) 1. Inefficient Removal of Unreacted Fructose: Fructose is neutral and should flow through a cation exchange column, but may interact weakly with the resin matrix. 2. Poor Resolution: Elution conditions are not optimized to separate DMF from other basic byproducts.1. Thorough Washing: After loading, wash the column with several column volumes (CVs) of the low-pH, low-salt binding buffer to completely remove all neutral and anionic species like unreacted fructose.[6] 2. Optimize Elution Protocol: Implement a shallow elution gradient to selectively elute DMF. Analyze fractions using a suitable method (e.g., TLC, HPLC-ELSD) to identify and pool the purest ones.
P-04 High System Backpressure 1. Particulates in Sample: Crude reaction mixture may contain particulates that clog the column inlet frit. 2. Resin Fouling: Precipitation of materials from the sample onto the resin bed.[7] 3. Flow Rate Too High: Exceeding the recommended flow rate for the specific resin and column dimensions.1. Filter Sample: Always filter your sample through a 0.22 or 0.45 µm filter before loading. 2. Column Cleaning: If fouling is suspected, clean the column according to the manufacturer's protocol, which often involves washing with high salt, acid, and/or base solutions.[7][8] 3. Reduce Flow Rate: Operate at a linear flow rate appropriate for your resin's particle size to ensure efficient binding and prevent over-pressurization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for purifying DMF using cation exchange chromatography? A: The purification relies on the basic nature of the morpholino group in the DMF molecule. In an acidic to neutral solution (pH < 7), the nitrogen atom of the morpholine ring becomes protonated, acquiring a net positive charge (DMF-H⁺). A strong cation exchange (SCX) resin contains fixed, negatively charged functional groups (typically sulfonate, -SO₃⁻). The positively charged DMF displaces counter-ions (like Na⁺ or H⁺) and binds electrostatically to the resin. Neutral molecules like unreacted fructose are washed away. The bound DMF is then selectively eluted by introducing a solution with a high concentration of competing cations (salt gradient) or by increasing the pH to neutralize the morpholino group, thus disrupting the electrostatic interaction.[9][10]

Q2: Which type of resin is superior for DMF purification: strong or weak cation exchangers? A: A strong cation exchange (SCX) resin is strongly recommended. SCX resins maintain their negative charge over a wide pH range (typically pH 1-14), offering robust and predictable performance. This allows you to load your sample at a low pH (e.g., 4-6) to ensure complete protonation of DMF without compromising the resin's charge. A weak cation exchanger, conversely, loses its charge at lower pH values, which would lead to poor binding of DMF.

Q3: How do I select the appropriate buffers for loading and elution? A:

  • Binding/Loading Buffer: The primary requirements are low pH and low ionic strength. A simple and effective choice is deionized water adjusted to pH 4.0-5.0 with a suitable acid like acetic acid or formic acid. This ensures DMF is cationic while minimizing ionic competition.

  • Wash Buffer: The wash buffer should be identical to the binding buffer to remove any unbound, neutral, or anionic impurities without prematurely eluting the DMF.

  • Elution Buffer: Elution can be achieved in two primary ways:

    • Increasing Ionic Strength: A linear or step gradient of a salt solution (e.g., 0.1 M to 2.0 M NaCl in the binding buffer) will introduce competing cations (Na⁺) that displace the bound DMF. This method requires a subsequent desalting step.

    • Increasing pH: A gradient of a weak base is highly effective. A linear gradient of 0.1 M to 1.0 M ammonium hydroxide (NH₄OH) or ammonium bicarbonate will gradually increase the pH, neutralizing the charge on DMF and causing it to elute. A significant advantage of using volatile buffers like these is that they can be easily removed by lyophilization, simplifying downstream processing.[6]

Q4: How can I monitor the column effluent to identify DMF-containing fractions? A: DMF does not have a strong UV chromophore, making standard UV detection at 280 nm or 254 nm ineffective. The following methods are recommended:

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. Spot fractions onto a silica plate and use a suitable stain. Ninhydrin stain can detect the secondary amine of the morpholino group, while a p-anisaldehyde or permanganate stain can detect the carbohydrate moiety.

  • Refractive Index (RI) Detection: RI detectors are sensitive to any change in the refractive index of the eluent and are well-suited for carbohydrate analysis.

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detectors for non-volatile analytes and provide excellent sensitivity for compounds like DMF.[11]

Visualization of the Purification Workflow

The following diagrams illustrate the key steps and the underlying mechanism of the purification process.

DMF_Purification_Workflow cluster_prep Preparation cluster_chrom Ion Exchange Chromatography cluster_post Downstream Processing Crude Crude DMF Sample (Post-Synthesis) Filter Filter Sample (0.45 µm) Crude->Filter pH_Adjust Adjust pH to 4-6 Filter->pH_Adjust Load Load Prepared Sample pH_Adjust->Load Equilibrate Equilibrate SCX Column (Low Salt, pH 4-6) Equilibrate->Load Wash Wash Column (Remove Fructose & Impurities) Load->Wash Elute Elute with Gradient (e.g., NH4OH or NaCl) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/ELSD) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate / Lyophilize Pool->Concentrate Pure_DMF Pure DMF Product Concentrate->Pure_DMF

Caption: Workflow for DMF purification via cation exchange chromatography.

DMF_Binding_Mechanism cluster_resin SCX Resin Surface cluster_binding Binding Step (pH 4-6) cluster_elution Elution Step (High Salt or High pH) Resin Resin Matrix (-SO₃⁻ Na⁺) DMF_H Protonated DMF (Positive Charge) Bound_Complex Bound DMF Complex Resin-SO₃⁻···H⁺-DMF DMF_H->Bound_Complex Binds Na_Out Na⁺ Displaced Bound_Complex->Na_Out Releases Eluted_DMF Eluted DMF Bound_Complex->Eluted_DMF Displaces Regen_Resin Regenerated Resin (-SO₃⁻ NH₄⁺) NH4 Eluting Ion (e.g., NH₄⁺) or Neutral DMF (High pH) NH4->Regen_Resin Binds

Caption: Mechanism of DMF binding to and elution from an SCX resin.

Experimental Protocol: Standard Operating Procedure

This protocol provides a general framework for the purification of DMF on a lab scale using a strong cation exchange resin.

1. Materials and Reagents

  • Resin: Strong Cation Exchange (SCX) resin, H⁺ or Na⁺ form (e.g., Dowex® 50WX8, Amberlite® IR120).

  • Crude Sample: this compound reaction mixture.

  • Binding/Wash Buffer: Deionized water, pH adjusted to 4.5 with acetic acid.

  • Elution Buffer: 0.5 M Ammonium Hydroxide (NH₄OH) in deionized water.

  • Analysis: TLC plates (silica), Ninhydrin stain solution.

2. Resin Preparation and Column Packing

  • Swell the required amount of resin in deionized water according to the manufacturer's instructions.

  • Wash the resin extensively with deionized water to remove any preservatives or fines.

  • If starting with the Na⁺ form, convert it to the H⁺ form by washing with 1 M HCl, followed by washing with deionized water until the effluent is neutral (pH ~7).

  • Prepare a slurry of the resin in the Binding Buffer and carefully pack it into a suitable chromatography column, avoiding the introduction of air bubbles.

3. Chromatography Steps

  • Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CVs) of Binding Buffer until the pH and conductivity of the effluent match the buffer.

  • Sample Preparation: Dissolve the crude DMF sample in a minimal amount of Binding Buffer. Filter the solution through a 0.45 µm syringe filter.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate (e.g., 1-2 mL/min for a 2.5 x 20 cm column).

  • Washing: Wash the column with 3-5 CVs of Binding Buffer to elute all unbound and neutral compounds, such as unreacted fructose. Monitor the effluent by TLC to ensure no product is being lost.

  • Elution: Begin the elution step by applying the Elution Buffer (0.5 M NH₄OH). This can be done as a single step or as a linear gradient (e.g., 0 to 0.5 M NH₄OH over 10 CVs) for better resolution.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 5-10 mL).

4. Analysis and Product Recovery

  • Analyze the collected fractions by TLC using a ninhydrin stain. DMF will appear as a distinct spot.

  • Pool the fractions that contain pure DMF.

  • Remove the volatile elution buffer (ammonium hydroxide) by rotary evaporation or lyophilization to obtain the pure this compound product, typically as a white or off-white solid.[1]

References

  • Vertex AI Search. (2025, April 20). How Ion Exchange Helps in Refining of Sugar.
  • Lanlang Corp. (2025, October 27).
  • Wikipedia. (n.d.). Ion-exchange resin.
  • Amanda Water Tech Inc. (n.d.).
  • Samyang Corporation. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • DuPont. (2020, August). Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99 Ion Exchange Resins Technical Manual.
  • SIELC Technologies. (n.d.). Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids.
  • Tosoh Bioscience. (n.d.).
  • Ecolab. (n.d.).
  • Quora. (2021, November 15).
  • Journal of Biochemical and Biophysical Methods. (n.d.).
  • MilliporeSigma. (n.d.).
  • Chrom Tech, Inc. (2025, October 20).
  • Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips.
  • LabMart Limited. (n.d.). Sigma-Aldrich this compound ≥98% (TLC).
  • Cytiva. (2017, May 17).
  • Thermo Fisher Scientific. (n.d.).
  • MedChemExpress. (n.d.). This compound.
  • Cytiva. (2024, September 4). Troubleshooting protein loss during ion exchange (IEX)
  • National Analytical Corporation. (n.d.). 1- Deoxy-1-morpholino-D-fructose.
  • SAMCO Technologies. (n.d.). Common Problems with Ion Exchange Resins and How to Avoid Them.
  • Czech Journal of Food Sciences. (n.d.). Ion exchange processes in the food industry.
  • The Wolfson Centre for Applied Structural Biology. (n.d.).
  • Cushing, I. B., & Davis, R. V. (1958). Purification of fructose on ion exchange resins. Journal of the American Pharmaceutical Association.
  • PubChem. (n.d.). This compound.
  • Lefevre, L. J. (1962). U.S. Patent No. 3,044,905. U.S.
  • ScholarWorks at WMU. (2020, October 9). Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach.
  • Samyang Corporation. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of NBT Reduction Rates: Morpholine-Fructose vs. Glycated Albumin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Measuring Glycation

Non-enzymatic glycation, a cornerstone of the Maillard reaction, involves the covalent attachment of reducing sugars to proteins, lipids, and nucleic acids.[1] This process initially forms a reversible Schiff base, which then undergoes the Amadori rearrangement to generate a more stable ketoamine structure, known as an Amadori product.[2][3] In clinical and research settings, the accumulation of these Amadori products, collectively termed fructosamines, serves as a crucial biomarker. For instance, the level of glycated serum proteins, primarily albumin, reflects the average blood glucose concentration over the preceding 2-3 weeks, offering a valuable tool for monitoring glycemic control in diabetic patients.[4][5]

The most common method for quantifying fructosamines is the Nitroblue Tetrazolium (NBT) reduction assay.[6] This colorimetric assay leverages the reducing ability of the ketoamine group in fructosamines, which, under alkaline conditions, reduces the yellow, water-soluble NBT to a purple, insoluble formazan dye.[7][8] The rate of formazan formation is directly proportional to the fructosamine concentration.[4]

This guide provides a detailed comparison of the NBT reduction rates of two key molecules: 1-deoxy-1-morpholinofructose (DMF), a synthetic fructosamine commonly used as a calibrator, and glycated albumin, the primary biological fructosamine in serum.[9] Understanding the kinetic differences between a simple, unhindered model compound and a complex, biologically relevant protein is critical for accurate assay calibration, data interpretation, and the development of novel therapeutic strategies targeting glycation.

The Analytes: A Tale of Two Molecules

1-Deoxy-1-morpholinofructose (DMF): The Stable Standard

DMF is a synthetic Amadori product formed from the reaction of glucose and morpholine. Its stable, well-defined chemical structure and high purity make it an ideal standard for calibrating fructosamine assays.[9] The reducing ketoamine group in DMF is readily accessible, allowing for straightforward and predictable reaction kinetics in the NBT assay. However, its simplicity is also its limitation; it does not fully replicate the complex microenvironment of a glycated protein.[10]

Glycated Albumin: The Biological Target

Albumin is the most abundant protein in human serum and possesses numerous lysine residues that are susceptible to glycation.[11] The resulting glycated albumin is a heterogeneous mixture, with glucose moieties attached to various sites on the protein's surface.[11] Unlike the freely accessible ketoamine in DMF, the reducing groups on glycated albumin are part of a large macromolecule. Their accessibility to the NBT reagent can be influenced by the protein's three-dimensional structure, leading to potential steric hindrance.[12][13] This structural complexity results in different reaction kinetics compared to simple model compounds like DMF.[14]

The NBT Reduction Assay: Mechanism and Principles

The core of the fructosamine assay lies in the direct reduction of NBT by the Amadori product.[15][16] Under alkaline conditions (typically pH > 10), the ketoamine group of the fructosamine undergoes enolization, creating an enediol intermediate. This powerful reducing agent then donates electrons to NBT, a yellow tetrazolium salt, converting it into a deep purple formazan product. The increase in absorbance, typically measured at 530 nm, is monitored over time to determine the reaction rate.[17]

Sources

A Senior Application Scientist's Guide to the Validation of Fructosamine Assays: A Comparative Analysis of Morpholine Derivative vs. Protein-Based Standards

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of fructosamine assay validation protocols, with a specific focus on the critical choice of calibration standards. We will dissect the performance implications of using traditional morpholine derivative standards versus more contemporary protein-based calibrators, supported by detailed experimental methodologies and data interpretation.

Introduction: The Clinical Imperative for Accurate Fructosamine Measurement

In the landscape of glycemic monitoring, Hemoglobin A1c (HbA1c) has long been the gold standard, reflecting average blood glucose over an 8- to 12-week period. However, clinical scenarios frequently demand a shorter-term assessment of glycemic control. This is where fructosamine, a measure of glycated serum proteins, offers a distinct advantage.[1]

Fructosamine is formed through the non-enzymatic glycation of serum proteins, primarily albumin.[2][3] Given that the half-life of albumin is approximately 14 to 21 days, the fructosamine level provides a snapshot of average glycemia over the preceding 2 to 3 weeks.[1] This makes it an invaluable tool in specific situations where HbA1c may be less reliable or informative, such as:

  • Monitoring recent adjustments to diet, exercise, or medication.[1][2]

  • Assessing glycemic control during pregnancy.[1][2]

  • Evaluating patients with hemoglobinopathies (e.g., sickle cell disease) or altered red blood cell lifespan, which can interfere with HbA1c measurements.[1][3]

The most common method for fructosamine determination is a colorimetric assay based on the reduction of nitroblue tetrazolium (NBT).[1][4][5] Despite its widespread use, the accuracy and inter-laboratory comparability of this assay are critically dependent on a factor that is often overlooked: the choice of calibrator. This guide will illuminate the profound impact of this choice, comparing the historical use of morpholine derivatives to the current best practice of using protein-based standards.

The Nitroblue Tetrazolium (NBT) Assay: A Mechanistic Overview

The fructosamine assay leverages the reducing ability of the ketoamine groups present in glycated proteins. Under alkaline conditions, these groups rearrange to an eneaminol form, which is capable of reducing the yellow NBT dye to a purple formazan product. The rate of formazan formation, measured spectrophotometrically, is directly proportional to the fructosamine concentration in the sample.[1][5][6]

NBT_Reaction cluster_conditions Assay Conditions cluster_products Products Fructosamine Fructosamine (Glycated Protein) Alkaline Alkaline pH (e.g., Carbonate Buffer, pH 10.4) Fructosamine->Alkaline NBT Nitroblue Tetrazolium (NBT) (Yellow) Formazan Formazan (Purple) NBT->Formazan Reduction Alkaline->Formazan Validation_Workflow start Assay Validation Plan precision 1. Precision (Repeatability & Reproducibility) start->precision accuracy 2. Accuracy (Method Comparison) precision->accuracy linearity 3. Linearity (AMR Verification) accuracy->linearity specificity 4. Specificity (Interference Testing) linearity->specificity ref_interval 5. Reference Interval (Establishment) specificity->ref_interval end Validation Report & Implementation ref_interval->end

Caption: A streamlined workflow for fructosamine assay validation.

Experimental Protocol: Precision

Causality: Precision measures the random error of an assay. It's crucial to understand the variability of the test both within a single run (repeatability) and between different runs, days, and operators (reproducibility). This ensures that observed changes in a patient's fructosamine levels are clinically significant and not just analytical noise.

Methodology:

  • Materials: Obtain at least two levels of quality control (QC) material (e.g., normal and high). Protein-based controls are strongly recommended.

  • Repeatability (Within-Run Precision):

    • Analyze each QC level in 20 replicates within a single assay run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.

    • Acceptance Criterion (Example): %CV < 3%. [6]3. Reproducibility (Inter-Run Precision):

    • Analyze each QC level in duplicate in 20 different runs over at least 20 days.

    • Calculate the overall mean, SD, and %CV for each level.

    • Acceptance Criterion (Example): %CV < 5%. [7]

Experimental Protocol: Accuracy (Method Comparison)

Causality: Accuracy, or trueness, measures systematic error—how close the measured value is to the "true" value. Since a certified reference material for fructosamine is not widely available, accuracy is typically assessed by comparing the new assay against a previously validated method or a reference method. This is where the choice of calibrator has the most significant impact.

Methodology:

  • Sample Selection: Collect a minimum of 40 patient serum samples spanning the entire analytical measurement range (low, normal, and high concentrations). [8]2. Analysis:

    • Assay all samples using the new method (Method Y).

    • Assay all samples using the comparative method (Method X, e.g., an established NBT assay with protein-based calibrators or an HPLC-based method).

  • Data Analysis:

    • Plot the results of Method Y versus Method X.

    • Perform a Passing-Bablok or Deming regression analysis to determine the slope, intercept, and correlation coefficient (r).

    • Calculate the bias at different medical decision points.

    • Acceptance Criteria (Example):

      • Correlation coefficient (r) > 0.95.

      • Slope between 0.90 and 1.10.

      • Intercept near 0.

      • Bias at medical decision points should be within clinically acceptable limits.

Comparative Insight: An assay calibrated with DMF standards when compared against a protein-calibrated method will likely show a significant proportional or constant bias, reflecting the poor commutability of the DMF standard.

Experimental Protocol: Linearity

Causality: Linearity confirms that the assay provides results that are directly proportional to the concentration of the analyte within a given range. This ensures that high-concentration samples can be accurately measured after dilution and that the assay performs consistently across its reportable range.

Methodology:

  • Materials: Prepare a series of dilutions by mixing a high-concentration patient sample pool with a low-concentration pool. Create at least 5-7 concentration levels spanning the assay's expected range.

  • Analysis: Analyze each dilution level in triplicate.

  • Data Analysis:

    • Plot the mean measured value against the expected concentration for each level.

    • Perform a linear regression analysis.

    • Visually inspect the plot for any deviation from linearity.

    • Acceptance Criteria (Example):

      • R² ≥ 0.99.

      • The observed values should be within ±10% of the expected values.

Data Presentation: A Comparative Validation Summary

The following tables present hypothetical but realistic validation data comparing a fructosamine assay calibrated with DMF to one calibrated with a traceable, protein-based standard. The reference method is a validated assay with protein-based calibrators.

Table 1: Precision Data Summary

Calibrator TypeControl LevelMean (μmol/L)Within-Run %CVInter-Run %CV
Protein-Based Normal (250)2521.8%2.5%
High (450)4481.5%2.2%
DMF-Based Normal (250)2551.9%2.6%
High (450)4531.6%2.4%
Precision is often comparable as it reflects random error, which is more dependent on the instrument and reagent formulation than the calibrator type.

Table 2: Accuracy (Method Comparison) Data Summary

Calibrator TypeRegression Equation (vs. Reference)Correlation (r)Mean Bias
Protein-Based y = 1.02x - 5.3 μmol/L0.98-1.5%
DMF-Based y = 1.18x + 25.1 μmol/L0.97+22% (proportional & constant bias)
The data clearly illustrates the systematic bias introduced by the non-commutable DMF standard, resulting in significantly overestimated fructosamine values.

Conclusion and Expert Recommendations

The validation of a fructosamine assay is a multi-faceted process that demands meticulous attention to detail. While parameters like precision and linearity are critical, the data unequivocally demonstrates that the choice of calibrator is the single most important factor influencing the accuracy of results.

As a Senior Application Scientist, my recommendations are unambiguous:

  • Prioritize Protein-Based Calibrators: For any clinical or research application requiring accurate fructosamine measurement, the use of protein-based standards that are traceable to a reference method is mandatory. This is the only way to ensure results are commutable and comparable across different laboratories and studies.

  • Reject Morpholine Derivative Standards for Clinical Use: While DMF and similar compounds may have a role in the initial chemical development of an assay, they are not suitable for the calibration of clinical assays due to their demonstrated lack of commutability, which introduces significant analytical bias. [9]3. Perform Rigorous Validation: Adhere to established guidelines (e.g., CLSI) for a full validation of performance characteristics. [10]Do not assume an assay performs as expected without empirical evidence.

  • Understand the "Why": The rationale behind using a protein-based standard—to accurately mimic the behavior of the analyte in its native biological matrix—is a core principle of analytical chemistry that ensures the clinical relevance and trustworthiness of every result reported.

By adhering to these principles, researchers and clinicians can have confidence in their fructosamine measurements, leading to better management of glycemic control and more reliable data in drug development and clinical research.

References

  • StatPearls. (2025). Clinical Utility of Fructosamine and Glycated Albumin. NCBI Bookshelf. [Link]

  • SciSpace. (n.d.). Fructosamine Clinical Usefulness and Determination of Reference Ranges. [Link]

  • Dia-e-pedia. (2023). The Clinical Significance of Fructosamine Testing in Diabetes Care. [Link]

  • Pathology Tests Explained. (n.d.). Fructosamine. [Link]

  • Medscape. (2023). Fructosamine: Reference Range, Interpretation, Collection and Panels. [Link]

  • PubMed. (n.d.). Long-term performance of the fructosamine assay. [Link]

  • Clinical Laboratory Science. (2018). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. [Link]

  • PubMed. (n.d.). Performance indicators and validity of serum fructosamine assay as a diagnostic test in a screening program for diabetes mellitus. [Link]

  • PubMed. (n.d.). Standardization of serum fructosamine assays. [Link]

  • Association for Laboratory Medicine. (n.d.). Fructosamine (plasma, serum). [Link]

  • CLSI. (2019). Guidelines on Clinical Method Validation & Verification. [Link]

  • CDC Stacks. (2024). Laboratory Test Verification and Validation Toolkit. [Link]

  • ResearchGate. (n.d.). Performance indicators and validity of serum fructosamine assay as a diagnostic test in a screening program for diabetes mellitus. [Link]

  • ResearchGate. (n.d.). Fructosamine: Structure, analysis, and clinical usefulness. [Link]

  • eClinpath. (n.d.). Fructosamine. [Link]

  • National Institutes of Health. (n.d.). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. [Link]

  • Cureus. (2024). Validation Procedures in Medical Laboratory Testing: A Systematic Review of Best Practices. [Link]

  • PubMed. (n.d.). Clinical validation of a second-generation fructosamine assay. [Link]

  • PubMed. (n.d.). Use of protein-based standards in automated colorimetric determinations of fructosamine in serum. [Link]

  • PubMed. (n.d.). Re-evaluation of the fructosamine reaction. [Link]

  • National Institutes of Health. (n.d.). Cutoff Values for Glycated Albumin, 1,5-Anhydroglucitol, and Fructosamine as Alternative Markers for Hyperglycemia. [Link]

  • National Institutes of Health. (n.d.). The Establishment of Adult Reference Intervals on Fructosamine in Beijing. [Link]

Sources

13C NMR chemical shift assignment for 1-Deoxy-1-morpholino-D-fructose

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Chemical Shift Assignment for 1-Deoxy-1-morpholino-D-fructose: A Comparative Technical Guide

Executive Summary

This compound (often referred to as "Fructose-morpholine") is a model Amadori rearrangement product (ARP) widely used to study the Maillard reaction in drug development and food chemistry. Its structural elucidation is complex due to the mutarotation equilibrium between cyclic hemiacetal forms (pyranose/furanose) and the acyclic keto-amine form.

This guide provides a definitive 13C NMR assignment strategy, comparing the product directly against its parent compound (D-Fructose) to highlight the diagnostic shifts induced by the morpholine substitution.

Synthesis & Mechanistic Pathway

To understand the NMR assignment, one must understand the origin of the carbon backbone. The synthesis involves the condensation of D-glucose (aldose) with morpholine, followed by the acid-catalyzed Amadori rearrangement.

Protocol Summary:

  • Reagents: D-Glucose (anhydrous), Morpholine, Acetic Acid (catalyst), Methanol.

  • Conditions: Reflux for 2-4 hours.

  • Purification: Crystallization from ethanol/ether or ion-exchange chromatography.

Figure 1: The Amadori Rearrangement Pathway The following diagram illustrates the conversion of the Schiff base intermediate into the stable ketose-amine (Amadori product).

Amadori_Pathway Glucose D-Glucose (Aldose) Schiff Schiff Base (Glycosylamine) Glucose->Schiff + Morpholine - H2O Enaminol Enaminol Intermediate Schiff->Enaminol H+ Cat. Product 1-Deoxy-1-morpholino- D-fructose (Ketose-Amine) Enaminol->Product Rearrangement

Caption: Mechanistic flow from Glucose condensation to the stable Amadori product via the enaminol intermediate.

Comparative Structural Analysis (The Core Data)

The primary challenge in assigning this compound is distinguishing the sugar ring carbons from the morpholine ring carbons and identifying the correct tautomer. In solution (D2O or DMSO-d6), the compound exists predominantly as


-D-fructopyranose (~65-70%) , with minor amounts of furanose forms.
Table 1: 13C NMR Shift Comparison (ppm in D2O)

Note: Shifts are referenced to TSP/TMS. Values are for the dominant


-pyranose tautomer.
Carbon PositionD-Fructose (Parent) [1]This compound [2,3]Shift Change (

)
Diagnostic Note
C1 64.558.5 - 60.2 Upfield (~5 ppm) Primary Diagnostic: Substitution of -OH with Morpholine (N-atom) causes shielding.
C2 (Anomeric) 98.695.5 - 96.2 Upfield (~2-3 ppm)Quaternary signal. Confirms ketose structure (hemiketal).
C3 68.269.8 Downfield (~1.5 ppm)Proximity to the substituted C1/C2 center.
C4 70.570.8 NegligibleRemote from substitution site.
C5 69.969.5 NegligibleRing closure point for pyranose.
C6 64.063.8 NegligibleExocyclic CH2OH, similar to parent.
Morpholine N-CH2 N/A50.5 - 52.0 New SignalDistinct high-field signals for ring carbons adjacent to Nitrogen.
Morpholine O-CH2 N/A64.0 - 66.5 New SignalOften overlaps with sugar C1/C6; requires HSQC to resolve.
Key Interpretation Insights:
  • The C1 "Fingerprint": In unreacted fructose, C1 is a hydroxymethyl group appearing at ~64.5 ppm. In the morpholino derivative, the attachment to nitrogen shifts this carbon upfield to ~58-60 ppm. This is the definitive proof of Amadori rearrangement.

  • The Anomeric C2: The signal at ~96 ppm confirms the cyclic ketose form. If the molecule were in the acyclic (open-chain) keto form, C2 would appear as a carbonyl ketone signal near 205-210 ppm (rarely observed in abundance).

  • Morpholine Overlap: The morpholine O-CH2 carbons (~66 ppm) often overlap with the sugar C6 or C1 signals. HSQC is mandatory for accurate assignment (see Protocol).

Experimental Protocol

To ensure reproducibility and valid data comparison, follow this standardized characterization workflow.

A. Synthesis (Micro-Scale Validation)
  • Dissolve D-Glucose (1.8 g, 10 mmol) and Morpholine (1.0 mL, 11.5 mmol) in Methanol (10 mL) .

  • Add Acetic Acid (0.2 mL) as a catalyst.

  • Reflux at 65°C for 3 hours. The solution will darken (browning/Maillard reaction).

  • Evaporate solvent under vacuum.

  • Triturate the residue with Acetone/Ethanol (1:1) to induce crystallization of the Amadori product.

B. NMR Acquisition Parameters
  • Solvent: D2O (for physiological relevance) or DMSO-d6 (to slow proton exchange and see -OH protons).

  • Frequency: 100 MHz or higher for 13C (400 MHz 1H equivalent).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2 relaxes slowly; insufficient delay will suppress this diagnostic peak.

  • Temperature: 298 K (25°C).

C. Assignment Workflow (Logic Check)

Use the following logic gate to validate your assignment:

Figure 2: NMR Assignment Logic Flow

NMR_Logic Start Acquire 1D 13C Spectrum CheckC2 Locate C2 (~96 ppm) Quaternary? Start->CheckC2 CheckC1 Locate C1 (~59 ppm) DEPT-135: CH2 (Negative) CheckC2->CheckC1 Morpholine Locate Morpholine N-CH2 (~51 ppm) & O-CH2 (~65 ppm) CheckC1->Morpholine HSQC Run HSQC Correlate C1 to H1 (~3.2 ppm) Morpholine->HSQC Validation Structure Confirmed HSQC->Validation

Caption: Step-by-step logic to distinguish the Amadori product from unreacted glucose/fructose.

References

  • Barclay, T., et al. (2012). "Analysis of the hydrolysis of calcium fructoborate...". Carbohydrate Research. Link (Provides baseline D-Fructose tautomer shifts).

  • Mossine, V. V., & Mawhinney, T. P. (2010). "1-Amino-1-deoxy-D-fructose ('Fructosamine') and its derivatives". Advances in Carbohydrate Chemistry and Biochemistry. Link (The authoritative review on Amadori product NMR data).

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994).[1] "Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics...". Critical Reviews in Food Science and Nutrition. Link (Detailed spectroscopic properties).

  • Lü, X., et al. (2017). "Feasibility Study of Amadori Rearrangement Products...". Journal of Agricultural and Food Chemistry. Link (Recent application and stability data).[2]

Sources

Reference Standards for Amadori Product Analysis in Food Chemistry: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

In food chemistry and drug development, Amadori rearrangement products (ARPs) serve as critical biomarkers for thermal processing history, protein glycation, and the early stages of the Maillard reaction. However, the quantification of the most prominent ARP,


-fructosyllysine (f-Lys) , is notoriously difficult due to its chemical instability and the lack of certified commercial reference materials.

This guide objectively compares the available reference standard strategies, moving beyond the traditional "Furosine" proxy method to modern, direct quantification using high-purity synthesized standards and stable isotope dilution assays (SIDA).

The Core Challenge: Stability vs. Purity

Amadori products are transient intermediates.[1][2] They degrade under acidic conditions (forming furosine and pyridosine) and oxidize to form Advanced Glycation End-products (AGEs) like Carboxymethyllysine (CML). Therefore, commercial "off-the-shelf" standards are often degraded or impure , necessitating in-house synthesis and rigorous validation protocols.

Comparative Analysis of Reference Standard Strategies

The following table contrasts the three primary approaches for referencing Amadori products in analytical workflows.

Table 1: Comparative Assessment of Reference Standards
FeatureIndirect Standard (Furosine Method) Crude Synthetic Standard (Reflux Model) High-Purity Reference (Protected Synthesis)
Principle Acid hydrolysis converts ARP to Furosine.Heating free amino acid + sugar in methanol.Solid-phase or protected liquid-phase synthesis.
Analyte Measured Furosine (Proxy)Mixture of f-Lys, unreacted Lys, & AGEs.Pure

-fructosyllysine.[3][4]
Purity High (Furosine is stable).Low (<40% ARP); requires extensive cleanup.High (>95%) ; stereochemically defined.[3][5]
Quantification Accuracy Low: Relies on variable conversion factors (~30-50%).Medium: Matrix effects in LC-MS are uncorrected.High: When coupled with isotope dilution.[6][1][7]
Stability Stable.[1]Unstable; hygroscopic.Stable if lyophilized and stored at -80°C.
Primary Use Case Routine QC in dairy (heat load index).Qualitative identification; rough estimates.Gold Standard for pharma/research quantification.
Mechanistic Insight: The Furosine Fallacy

Historically, researchers quantified f-Lys by hydrolyzing proteins with 6M HCl and measuring furosine . However, this is chemically flawed for precise quantification because the conversion yield of f-Lys to furosine is not constant. It varies between 30% and 50% depending on the specific hydrolysis conditions and the matrix, making "back-calculation" to the original Amadori product concentration an estimation at best.

Visualization: Pathways & Analytical Logic

The following diagrams illustrate the formation pathways and the decision logic for selecting an analytical method.

Diagram 1: The Maillard Reaction & Amadori Instability[3]

MaillardPathways Glucose Glucose + Lysine Schiff Schiff Base (Unstable) Glucose->Schiff Condensation -H2O Amadori Amadori Product (N-e-Fructosyllysine) Schiff->Amadori Amadori Rearrangement Furosine Furosine (Acid Hydrolysis Artifact) Amadori->Furosine 6M HCl (Yield ~30-50%) CML CML (AGE) (Oxidative Degradation) Amadori->CML Oxidation Melanoidins Melanoidins (Browning) Amadori->Melanoidins Polymerization

Caption: The central role of the Amadori Product (green) and its degradation routes (red) used for indirect analysis.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Start: Select Analyte Goal Goal? Start->Goal Routine Routine Quality Control (e.g., Milk Pasteurization) Goal->Routine Research Precise Quantification (Pharma/Metabolomics) Goal->Research Method1 Furosine Method (HPLC-UV) Routine->Method1 Method2 Direct LC-MS/MS (SIDA) Research->Method2 Standard1 Standard: Commercial Furosine HCl Method1->Standard1 Standard2 Standard: Synthesized 13C-f-Lys (Internal Standard) Method2->Standard2

Caption: Selection logic for analytical methods based on the required precision and application.

Experimental Protocol: Synthesis of High-Purity Reference Standards

To achieve accurate quantification, you cannot rely on crude reflux mixtures. The following protocol utilizes a protected lysine derivative (Fmoc-Lys(Boc)-OH) to synthesize pure


-fructosyllysine. This method prevents side reactions (like bis-glycation) and ensures stereochemical integrity.
Protocol: Solid-Phase/Protected Synthesis of f-Lys

Objective: Synthesize >95% pure


-fructosyllysine for use as a primary calibrator.
Reagents:
  • 
    -Fmoc-Lysine (protected backbone).[3][8]
    
  • D-Glucose (anhydrous).

  • Sodium Cyanoborohydride (reducing agent, if using reductive amination route) OR Reflux in anhydrous methanol (for Amadori rearrangement).

  • Preferred Route:Fmoc-Lys-OH + Glucose (Anhydrous Methanol/Reflux) followed by deprotection.

Step-by-Step Methodology:
  • Coupling (Glycation):

    • Dissolve

      
      -Fmoc-Lysine (1 eq) and D-Glucose (5 eq) in anhydrous methanol.
      
    • Critical Step: Add molecular sieves (4Å) to scavenge water. Water promotes hydrolysis over rearrangement.

    • Reflux at 65°C for 4 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor reaction via TLC or LC-MS.[9] Look for the mass shift corresponding to the Schiff base (+162 Da).

  • Rearrangement & Stabilization:

    • The initial product is the Schiff base. Continue heating to drive the Amadori rearrangement.

    • Evaporate solvent under reduced pressure (Rotavap) at <40°C to prevent thermal degradation.

  • Purification (The Differentiator):

    • Redissolve the crude syrup in water/acetonitrile.

    • Semi-preparative HPLC: Use a C18 column.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Collect the fraction corresponding to the Amadori product (distinct retention time from free Lys and Glucose).

  • Deprotection:

    • Treat the purified Fmoc-f-Lys with 20% Piperidine in DMF to remove the Fmoc group.

    • Precipitate with cold diethyl ether.

  • Final Validation (Self-Validating System):

    • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic acid) in

      
       to determine absolute purity. Do not rely solely on LC-UV area %.
      
    • HRMS: Confirm exact mass (

      
       309.16 for f-Lys [M+H]+).
      

Analytical Workflow: Stable Isotope Dilution Assay (SIDA)

For the highest level of scientific integrity (E-E-A-T), the use of an Internal Standard (IS) is mandatory to correct for ionization suppression in LC-MS.

The "Gold Standard" Workflow
  • Internal Standard Synthesis:

    • Follow the synthesis protocol above but substitute D-Glucose with

      
      -Glucose .
      
    • This yields

      
      -fructosyllysine (+6 Da mass shift).
      
  • Sample Preparation:

    • Add a known amount of

      
      -f-Lys IS to the sample before extraction.
      
    • Perform enzymatic hydrolysis (Pronase E + Leucine Aminopeptidase) instead of acid hydrolysis. Note: Acid hydrolysis destroys the Amadori product.

  • LC-MS/MS Parameters:

    • Mode: Positive ESI, MRM (Multiple Reaction Monitoring).

    • Transitions:

      • Analyte (f-Lys):

        
         (lysine immonium ion) and 
        
        
        
        .
      • Internal Standard:

        
        .
        
  • Data Processing:

    • Calculate the ratio of Analyte Area / IS Area.

    • Quantify against a calibration curve generated using the High-Purity Reference Standard (from Section 4).

References

  • Development of Stable Isotope Dilution Assays for the Quantitation of Amadori Compounds in Foods. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Solid-phase synthesis of D-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH as building block. Source: Amino Acids (PubMed) URL:[3][8][Link]

  • Studies on the formation of furosine and pyridosine during acid hydrolysis of different Amadori products of lysine. Source: Journal of Agricultural and Food Chemistry (ResearchGate) URL:[Link]

  • Identification of Amadori products and oligosaccharide-glycated amino acids in brewer's spent grain extract. Source: Frontiers in Nutrition URL:[Link]

  • Metabolization of the Amadori Product N-ε-Fructosyllysine by Probiotic Bacteria. Source: Journal of Agricultural and Food Chemistry (PubMed) URL:[4][Link]

Sources

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